(1S,2S,3R)-DT-061
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1S,2S,3R)-2-hydroxy-3-phenoxazin-10-ylcyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N2O5S/c26-25(27,28)35-16-12-14-17(15-13-16)36(32,33)29-18-6-5-9-21(24(18)31)30-19-7-1-3-10-22(19)34-23-11-4-2-8-20(23)30/h1-4,7-8,10-15,18,21,24,29,31H,5-6,9H2/t18-,21+,24+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKGADVPRVLHHZ-SNYIIPAISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C(C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H]([C@@H](C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the function of (1S,2S,3R)-DT-061
An In-depth Technical Guide on the Core Function of (1S,2S,3R)-DT-061
Introduction
This compound is the enantiomer of DT-061 and is utilized in research as a negative control.[1][2] The pharmacologically active compound is DT-061, an orally bioavailable small-molecule activator of Protein Phosphatase 2A (PP2A).[3][4][5] This guide focuses on the core function and mechanism of the active compound, DT-061, which has emerged as a significant tool in cancer research, particularly for malignancies driven by KRAS mutations and MYC overexpression.
Core Function and Mechanism of Action
DT-061 functions as a selective activator of the PP2A serine/threonine phosphatase. PP2A is a crucial tumor suppressor that is often inactivated in various cancers, leading to the hyperphosphorylation of oncogenic proteins. DT-061's primary mechanism involves acting as a "molecular glue" to stabilize a specific configuration of the PP2A holoenzyme.
Selective Holoenzyme Stabilization:
The PP2A holoenzyme consists of a scaffolding A subunit, a catalytic C subunit, and one of many regulatory B subunits that determine substrate specificity. DT-061 selectively binds to a unique pocket at the interface of the Aα, Cα, and B56α subunits. This binding stabilizes the assembly of the active B56α-PP2A heterotrimer. This stabilization enhances the phosphatase activity of the complex towards specific substrates. While the predominant evidence points to B56α stabilization, some studies have suggested that DT-061 may activate PP2A complexes containing the B55α regulatory subunit.
Downstream Effects on Oncogenic Signaling:
The stabilization of the B56α-PP2A complex by DT-061 leads to the targeted dephosphorylation of key oncogenic proteins. The most well-characterized substrate is the c-MYC oncoprotein. DT-061-activated PP2A-B56α dephosphorylates c-MYC at the Serine 62 position, a phosphorylation event that normally stabilizes the protein. Dephosphorylation at this site facilitates the ubiquitin-mediated degradation of c-MYC, leading to reduced levels of the oncoprotein and subsequent inhibition of tumor growth.
In KRAS-mutant cancers, where MYC is often stabilized, DT-061 can reverse this effect. Furthermore, DT-061 has been shown to act synergistically with MEK inhibitors, such as AZD6244, to suppress both p-AKT and MYC signaling, leading to tumor regression in KRAS-driven lung cancer models.
Contrasting Findings:
It is important to note that some research has questioned the direct and exclusive role of PP2A activation in the cytotoxic effects of DT-061. These studies suggest that the observed cellular toxicity might be, at least in part, independent of PP2A and could be related to the disruption of Golgi and endoplasmic reticulum (ER) structures.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for DT-061 in the context of c-MYC regulation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Use of (1S,2S,3R)-DT-061 as a Negative Control for Protein Phosphatase 2A Activation
Executive Summary
Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that functions as a tumor suppressor by regulating key signaling pathways involved in cell growth, proliferation, and apoptosis.[1][2][3] The reactivation of dormant PP2A complexes in cancer cells presents a promising therapeutic strategy.[4][5] Small-molecule activators of PP2A (SMAPs) have been developed to achieve this, with DT-061 being a lead compound. DT-061 selectively stabilizes the PP2A-B56α holoenzyme, promoting the dephosphorylation of oncoproteins like c-MYC. To validate that the observed biological effects of DT-061 are due to its specific on-target activity, a reliable negative control is essential. This compound, an enantiomer of the active DT-061, serves this purpose as it is reported to be inactive as a PP2A activator. This guide provides a comprehensive overview of this compound, its relationship to DT-061, and its application as a negative control in experimental settings. We include detailed experimental protocols and data presentation to facilitate its effective use in research and development.
Introduction to PP2A and the SMAP DT-061
The PP2A Holoenzyme
The PP2A family consists of heterotrimeric holoenzymes, each comprising a catalytic subunit (C), a scaffolding subunit (A), and one of over 40 regulatory B subunits. The B subunit confers substrate specificity and subcellular localization to the complex, allowing PP2A to dephosphorylate a vast number of proteins and regulate numerous cellular processes. Dysregulation of PP2A activity, often observed in various cancers, leads to the hyperphosphorylation of oncogenic proteins, driving tumor progression.
DT-061: A Selective PP2A Activator
DT-061 is a first-in-class SMAP, developed from the re-engineering of tricyclic neuroleptics. It acts as a molecular glue, binding to a unique pocket at the interface of the A, C, and B56α subunits of the PP2A holoenzyme. This binding selectively stabilizes the active B56α-containing PP2A heterotrimer, enhancing its phosphatase activity towards specific substrates. A primary and well-characterized target of the PP2A-B56α complex is the oncoprotein c-MYC. By promoting the dephosphorylation of c-MYC at Serine 62, DT-061 facilitates its degradation, leading to cell cycle arrest and apoptosis in cancer cells.
This compound: The Inactive Enantiomer as a Negative Control
In pharmacology and drug development, it is crucial to distinguish between the intended on-target effects of a compound and any off-target or non-specific effects arising from its chemical structure. This compound is the enantiomer of the active DT-061 compound. Due to the specific stereochemical requirements of the binding pocket on the PP2A holoenzyme, this compound is unable to effectively bind and stabilize the complex. Consequently, it does not activate PP2A and serves as an ideal negative control for in vitro and in vivo experiments designed to investigate the mechanism of action of DT-061. Its use allows researchers to confirm that the cellular outcomes observed upon treatment with DT-061 are a direct result of PP2A activation.
Data Presentation
The following table summarizes the characteristics and roles of DT-061 and its inactive enantiomer, this compound.
| Compound | Target | Mechanism of Action | Primary Cellular Effect | Experimental Role |
| DT-061 | PP2A-B56α Holoenzyme | Binds to an intersubunit pocket, stabilizing the A-B56α-C complex. | Activates PP2A, leading to dephosphorylation of substrates like c-MYC and AKT, inducing apoptosis in cancer cells. | Active experimental compound; PP2A activator. |
| This compound | N/A (Does not effectively bind PP2A) | Lacks the specific stereochemistry required for binding and stabilization of the PP2A-B56α holoenzyme. | Does not activate PP2A; should not induce PP2A-dependent downstream signaling effects. | Negative control to account for off-target or scaffold-related effects. |
Experimental Protocols
To rigorously validate the specific activity of DT-061 and the inactivity of this compound, several key experiments are recommended.
Protocol: PP2A Immunoprecipitation (IP) Phosphatase Assay
This assay directly measures the enzymatic activity of PP2A immunoprecipitated from cells treated with the compounds.
Objective: To quantify PP2A activity following treatment with DT-061 versus this compound.
Materials:
-
Cell lines of interest (e.g., KRAS-mutant lung cancer cells like H358 or H441).
-
DT-061 and this compound.
-
Cell lysis buffer (e.g., HEPES buffer) supplemented with protease inhibitors.
-
Anti-PP2A catalytic subunit antibody for IP.
-
Protein A/G magnetic beads.
-
PP2A Immunoprecipitation Phosphatase Assay Kit (e.g., Millipore #17-313), which includes a specific phosphopeptide substrate (K-R-pT-I-R-R) and Malachite Green reagent for phosphate detection.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with vehicle (DMSO), DT-061 (e.g., 1-10 µM), and this compound (at the same concentration as DT-061) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse on ice using lysis buffer. Keep samples cold at all times to minimize protein degradation and dephosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Immunoprecipitation:
-
Incubate equal amounts of protein lysate (e.g., 500 µg) with an anti-PP2A antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads 3-4 times with wash buffer to remove non-specific binding.
-
-
Phosphatase Assay:
-
Resuspend the beads in the assay buffer provided in the kit.
-
Add the phosphopeptide substrate and incubate at 30°C for 10-30 minutes.
-
Stop the reaction and add the Malachite Green reagent to detect the amount of free phosphate released.
-
Measure the absorbance at 650 nm using a plate reader.
-
-
Data Analysis: Calculate the amount of phosphate released and normalize it to the vehicle control. A significant increase in phosphate release in DT-061-treated samples compared to vehicle and this compound-treated samples indicates specific PP2A activation.
Protocol: Western Blot for Phosphorylated Substrates
This method assesses the phosphorylation status of downstream targets of PP2A, such as c-MYC and AKT.
Objective: To visualize the dephosphorylation of PP2A substrates in response to DT-061 but not this compound.
Materials:
-
Treated cell lysates (from Protocol 5.1).
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background.
-
Primary antibodies: phospho-c-MYC (Ser62), total c-MYC, phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Sample Preparation: Mix cell lysates with 2x Laemmli sample buffer and denature by heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane and run on an SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C. Run separate blots for phospho-proteins and total proteins.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal. A decrease in the phospho/total ratio for c-MYC and AKT in DT-061-treated cells, but not in this compound-treated cells, confirms specific pathway modulation.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a drug within intact cells. It is based on the principle that ligand binding increases the thermal stability of the target protein.
Objective: To demonstrate that DT-061, but not this compound, binds to and stabilizes the PP2A A-subunit in a cellular environment.
Materials:
-
Intact cells treated with vehicle, DT-061, and this compound.
-
PCR tubes or strips.
-
Thermal cycler.
-
Equipment for cell lysis (e.g., freeze-thaw cycles).
-
Centrifuge for separating soluble and precipitated protein fractions.
-
Western blot setup (as in Protocol 5.2) with an antibody against the PP2A A-subunit (PPP2R1A).
Procedure:
-
Cell Treatment: Treat cells in suspension or culture plates with a high concentration of DT-061 or this compound for a short duration (e.g., 1 hour).
-
Heating: Aliquot the treated cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis and Fractionation: Lyse the cells (e.g., by three rapid freeze-thaw cycles). Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Analysis:
-
Collect the supernatant from each sample.
-
Analyze the amount of soluble PP2A A-subunit remaining at each temperature using Western blotting.
-
-
Data Interpretation: Plot the band intensity of the soluble PP2A A-subunit against the temperature for each treatment condition. A rightward shift in the melting curve for DT-061-treated cells compared to vehicle and this compound-treated cells indicates that DT-061 binds to and stabilizes its target protein.
Visualizations: Pathways and Workflows
Signaling Pathway: DT-061 Mediated c-MYC Dephosphorylation
Caption: DT-061 stabilizes the PP2A-B56α complex, promoting c-MYC dephosphorylation.
Experimental Workflow: Validation of PP2A Activation
Caption: Workflow for comparing DT-061 and its negative control on PP2A activity.
Logical Relationship: Active Compound vs. Negative Control
Caption: this compound isolates off-target effects from on-target PP2A activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Select Stabilization of a Tumor-Suppressive PP2A Heterotrimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting protein phosphatase PP2A for cancer therapy: development of allosteric pharmaceutical agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel PP2A activators for use in the treatment of acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
The Stereospecific Activation of PP2A by DT-061: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DT-061 has emerged as a promising small molecule activator of the tumor suppressor protein phosphatase 2A (PP2A), a critical regulator of cellular signaling pathways frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the stereochemistry of DT-061, detailing the differential biological activity of its enantiomers. We present a summary of the quantitative data available, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of oncology, pharmacology, and drug development who are interested in the therapeutic potential of PP2A activation.
Introduction: The Role of Stereochemistry in DT-061 Activity
Data Presentation: Biological Activity of DT-061 and its Enantiomer
While a direct head-to-head quantitative comparison of the active and inactive enantiomers of DT-061 is not extensively documented in publicly available literature, the consistent use of the (1S,2S,3R) enantiomer as a negative control strongly implies a significant difference in their biological effects. The available quantitative data for the active (1R,2R,3S)-DT-061 enantiomer is summarized below.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) to PPP2R1A | 235 nM | In vitro | [4][5] |
| IC50 (Cell Viability) | 14.3 µM | HCC827 | |
| IC50 (Cell Viability) | 12.4 µM | HCC3255 | |
| IC50 (Cell Viability) | 15.2 µM | FL5.12 |
Note: The lack of specific quantitative data for the (1S,2S,3R) enantiomer in these assays is a notable gap in the current literature. It is presumed that its binding affinity is significantly lower and its IC50 values for cell viability are substantially higher than those of the active enantiomer.
Experimental Protocols
Chiral Separation of DT-061 Enantiomers (Hypothetical Protocol)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and a polar organic modifier (e.g., isopropanol or ethanol) in a ratio optimized for resolution (e.g., 90:10 v/v). A small amount of an amine additive (e.g., 0.1% diethylamine) may be required to improve peak shape for basic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV absorbance at a wavelength where the phenoxazine chromophore absorbs strongly (e.g., 254 nm).
Protocol:
-
Prepare a stock solution of the racemic DT-061 mixture in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Monitor the elution of the enantiomers using the UV detector.
-
The two enantiomers should elute as separate peaks. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.
PP2A Immunoprecipitation Phosphatase Activity Assay
This protocol is adapted from commercially available kits (e.g., Millipore #17-313) and published studies.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-PP2A catalytic subunit (C subunit) antibody.
-
Protein A/G agarose beads.
-
Phosphatase assay buffer.
-
Threonine phosphopeptide substrate (K-R-pT-I-R-R).
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Malachite Green reagent for phosphate detection.
-
DT-061 (active and inactive enantiomers).
Protocol:
-
Cell Lysis: Treat cells with the desired concentrations of DT-061 enantiomers for the specified time. Lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with the anti-PP2A C subunit antibody for 2-4 hours at 4°C with gentle rotation. Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Washing: Pellet the beads by centrifugation and wash them three times with ice-cold lysis buffer and then once with phosphatase assay buffer.
-
Phosphatase Reaction: Resuspend the beads in phosphatase assay buffer containing the phosphopeptide substrate. Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Phosphate Detection: Pellet the beads and transfer the supernatant to a new microplate. Add Malachite Green reagent to the supernatant and incubate at room temperature for 15-20 minutes.
-
Measurement: Measure the absorbance at ~620-650 nm using a microplate reader. The amount of phosphate released is proportional to the PP2A activity.
NanoBRET™ Protein:Protein Interaction Assay
This protocol is based on the principles of the NanoBRET™ assay from Promega and its application in studying DT-061.
Materials:
-
Mammalian cells (e.g., HEK293T).
-
Expression vectors for NanoLuc®-PP2A-Aα (donor) and HaloTag®-B56α (acceptor).
-
Transfection reagent.
-
HaloTag® NanoBRET™ 618 Ligand (acceptor substrate).
-
NanoBRET™ Nano-Glo® Substrate (donor substrate).
-
DT-061 (active and inactive enantiomers).
Protocol:
-
Transfection: Co-transfect the mammalian cells with the NanoLuc®-PP2A-Aα and HaloTag®-B56α expression vectors.
-
Cell Plating: After 24 hours, plate the transfected cells into a 96-well assay plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for the recommended time to allow for labeling of the HaloTag®-B56α fusion protein.
-
Compound Treatment: Treat the cells with various concentrations of the DT-061 enantiomers.
-
Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate to the wells. Measure the donor emission (at ~460 nm) and the acceptor emission (at >600 nm) using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio indicates a closer proximity between the donor and acceptor, signifying the stabilization of the PP2A-Aα and B56α interaction.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of DT-061 mediated PP2A-B56α activation and subsequent c-Myc degradation.
Experimental Workflows
Caption: Workflow for the PP2A Immunoprecipitation Phosphatase Activity Assay.
Caption: Workflow for the NanoBRET™ Protein-Protein Interaction Assay.
Discussion and Future Directions
The stereospecificity of DT-061 highlights the precise molecular interactions required for the stabilization of the PP2A-B56α holoenzyme. The (1R,2R,3S) enantiomer serves as a potent activator, leading to the dephosphorylation of key oncoproteins like c-Myc and subsequent anti-tumor effects. Conversely, the (1S,2S,3R) enantiomer is inactive, making it an ideal negative control for mechanistic studies.
While the current body of research provides a strong foundation for understanding the stereochemistry and mechanism of action of DT-061, several areas warrant further investigation. A direct, quantitative comparison of the binding affinities and enzymatic activation capabilities of the two enantiomers would provide invaluable data for structure-activity relationship (SAR) studies and the design of next-generation PP2A activators. Furthermore, the exploration of potential off-target effects of both enantiomers is crucial for a comprehensive understanding of their pharmacological profiles.
The development and publication of a detailed, validated chiral separation method for DT-061 would also be of great benefit to the research community, facilitating quality control and enantiomeric purity assessment.
References
- 1. PP2A holoenzymes, substrate specificity driving cellular functions and deregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemogenetic profiling reveals PP2A‐independent cytotoxicity of proposed PP2A activators iHAP1 and DT‐061 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
A Comparative Analysis of the Biological Activities of (1S,2S,3R)-DT-061 and DT-061
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DT-061 has emerged as a promising small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor protein. Its mechanism is proposed to involve the stabilization of the PP2A-B56α holoenzyme, leading to the dephosphorylation of key oncoproteins such as c-MYC. In contrast, its enantiomer, (1S,2S,3R)-DT-061, serves as a crucial negative control, exhibiting a lack of biological activity. This technical guide provides a comprehensive comparison of the biological activities of DT-061 and its inactive enantiomer, this compound. It includes a detailed examination of their effects on PP2A complex stabilization, downstream signaling, and cellular viability. Furthermore, this document outlines the experimental protocols for key assays used to characterize these compounds and addresses the ongoing scientific debate regarding the precise mechanism of action of DT-061.
Introduction
Protein Phosphatase 2A (PP2A) is a family of serine/threonine phosphatases that play a central role in regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] Dysregulation of PP2A activity is a common feature in many human cancers, making it an attractive target for therapeutic intervention. DT-061 is an orally bioavailable small molecule that has been identified as a PP2A activator.[2][3] It is proposed to function as a "molecular glue," selectively stabilizing the interaction between the catalytic (C), scaffolding (A), and a specific regulatory subunit (B56α) of the PP2A holoenzyme.[4] This stabilization is thought to enhance the phosphatase activity towards specific substrates, most notably the oncoprotein c-MYC, leading to its degradation.[5]
To rigorously validate the biological effects of DT-061, its enantiomer, this compound, is utilized as a negative control. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional arrangement can lead to vastly different biological activities. In the case of DT-061, the specific stereochemistry of the active compound is critical for its interaction with the PP2A holoenzyme. This guide will delve into the comparative data that underscores the stereospecificity of this interaction and the resulting biological consequences.
Comparative Biological Activity: this compound vs. DT-061
The differential activity between DT-061 and its enantiomer this compound provides strong evidence for a specific, stereoselective interaction with its biological target. While direct quantitative comparisons in the form of IC50 or binding affinity (Kd) values for this compound are not extensively published, its consistent use as a negative control implies a significant lack of activity in the assays where DT-061 is potent.
Quantitative Data Summary
The following tables summarize the known quantitative data for DT-061's biological activity. It is important to note that equivalent quantitative data for this compound is largely absent from the literature, as it is consistently reported to be inactive and used as a negative control.
Table 1: In Vitro Activity of DT-061
| Assay Type | Cell Line(s) | Parameter | Value | Reference(s) |
| Cell Viability | HCC827 | IC50 | 14.3 µM | |
| Cell Viability | HCC3255 | IC50 | 12.4 µM | |
| PP2A-B56γ Activation | In vitro assay | % Activation (at 20 µM) | ~20-30% | |
| PPP2R1A Binding | In vitro assay | Kd | 235 nM |
Table 2: Cellular Activity of DT-061
| Assay Type | Cell Line(s) | Effect | Observation | Reference(s) |
| PP2A Holoenzyme Stabilization | H358 | B56α-containing holoenzymes | ~2-fold increase | |
| c-MYC Protein Levels | Daudi, MDA-MB-453, MDA-MB-231 | Protein degradation | >50% loss within 2-4 hours | |
| c-MYC Half-life | MDA-MB-231 | Post-transcriptional regulation | Shortened by nearly 50% | |
| Apoptosis Induction | Chronic Lymphocytic Leukemia (CLL) cells | Cell Viability | Dose-dependent decrease |
Mechanism of Action and Signaling Pathways
The prevailing model for DT-061's mechanism of action is its function as a molecular glue that stabilizes the PP2A-B56α heterotrimer. This stabilization enhances the dephosphorylation of specific substrates, including the oncoprotein c-MYC at serine 62, which targets it for proteasomal degradation.
The Controversy: PP2A-Independent Effects
It is crucial for researchers to be aware of a growing body of evidence suggesting that the cytotoxic effects of DT-061 may, under certain conditions or in certain cell types, be independent of its action on PP2A. Some studies have reported that DT-061 can induce cell death through mechanisms involving the disruption of the Golgi apparatus and the endoplasmic reticulum (ER), leading to organelle stress. These findings suggest that the full spectrum of DT-061's biological activity may be more complex than initially proposed. Researchers should, therefore, carefully consider these potential off-target effects when interpreting their experimental results.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of DT-061 and its inactive enantiomer.
Co-Immunoprecipitation (Co-IP) for PP2A Holoenzyme Stabilization
This protocol is designed to assess the effect of DT-061 on the interaction between PP2A subunits.
Objective: To determine if DT-061 enhances the association of the B56α regulatory subunit with the PP2A A and C subunits.
Materials:
-
H358 lung adenocarcinoma cells (or other suitable cell line)
-
V5-tagged PP2A-A scaffold subunit expression vector
-
DT-061 and this compound
-
Co-IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Anti-V5 antibody conjugated to agarose beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blotting: anti-B56α, anti-PP2A-C, anti-V5
Procedure:
-
Transfect H358 cells with the V5-tagged PP2A-A expression vector.
-
Treat the transfected cells with DT-061 (e.g., 3 µM), this compound (e.g., 3 µM), or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Lyse the cells in Co-IP Lysis Buffer on ice.
-
Clarify the lysates by centrifugation.
-
Incubate the cleared lysates with anti-V5 agarose beads to immunoprecipitate the V5-tagged PP2A-A and its interacting partners.
-
Wash the beads extensively with Wash Buffer.
-
Elute the protein complexes from the beads using Elution Buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against B56α, PP2A-C, and V5.
NanoBRET™ Assay for PP2A-B56α Interaction in Live Cells
This protocol utilizes Bioluminescence Resonance Energy Transfer (BRET) to monitor the proximity of PP2A subunits in living cells.
Objective: To quantify the interaction between the PP2A-A and B56α subunits in real-time in response to DT-061.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for PP2A-A fused to NanoLuc® luciferase and B56α fused to HaloTag®
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® 618 Ligand (Promega)
-
DT-061 and this compound
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-PP2A-A and HaloTag®-B56α expression vectors.
-
Plate the transfected cells in white 96-well plates.
-
Label the cells with the HaloTag® 618 Ligand.
-
Treat the cells with a dilution series of DT-061, this compound, or vehicle.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer capable of filtered luminescence measurements.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
Fluorescence Polarization (FP) Assay for Binding Affinity
This biophysical assay measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.
Objective: To determine the equilibrium dissociation constant (Kd) of the interaction between the PP2A-AC dimer and the B56α subunit in the presence and absence of DT-061.
Materials:
-
Purified recombinant PP2A-A and PP2A-C subunits
-
Purified recombinant B56α subunit labeled with a fluorophore (e.g., fluorescein)
-
DT-061 and this compound
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a constant concentration of fluorescently labeled B56α in Assay Buffer.
-
Prepare a serial dilution of the unlabeled PP2A-AC dimer.
-
In separate experiments, add a fixed concentration of DT-061, this compound, or vehicle to the assay wells.
-
Add the fluorescently labeled B56α to all wells.
-
Add the serial dilution of the PP2A-AC dimer to the appropriate wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
Plot the change in fluorescence polarization as a function of the PP2A-AC dimer concentration and fit the data to a suitable binding model to determine the Kd.
Conclusion
DT-061 represents a significant development in the quest for small molecule activators of the tumor suppressor PP2A. Its stereospecific mechanism of action, highlighted by the inactivity of its enantiomer this compound, provides a compelling case for a direct and specific interaction with the PP2A-B56α holoenzyme. This interaction leads to the dephosphorylation and subsequent degradation of key oncoproteins like c-MYC, offering a promising therapeutic strategy for a range of cancers. However, the emerging evidence of potential PP2A-independent effects, such as the induction of Golgi and ER stress, necessitates a cautious and thorough approach in its preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced biological activities of DT-061 and to ultimately harness its full therapeutic potential.
References
- 1. embopress.org [embopress.org]
- 2. Selective PP2A enhancement through biased heterotrimer stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. researchgate.net [researchgate.net]
- 5. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of (1S,2S,3R)-DT-061
Executive Summary: (1S,2S,3R)-DT-061, also known as DT-061 or SMAP, is a novel small molecule that has garnered significant interest as a potential anti-cancer therapeutic. It was initially identified as a potent and orally bioavailable activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor often inactivated in various human cancers. The primary proposed mechanism of action involves the selective stabilization of the PP2A-B56α holoenzyme, leading to the dephosphorylation and subsequent degradation of key oncoproteins, most notably c-MYC. However, emerging evidence suggests a potential PP2A-independent mechanism of cytotoxicity involving the disruption of the Golgi apparatus and endoplasmic reticulum. This guide provides a comprehensive overview of the discovery, synthesis, and multifaceted mechanism of action of this compound, along with detailed experimental protocols and a summary of its biological activity for researchers and drug development professionals.
Discovery and Rationale
Protein Phosphatase 2A (PP2A) is a family of serine/threonine phosphatases that counteract the activity of oncogenic kinases, playing a crucial role in regulating cell growth, proliferation, and apoptosis.[1][2] The functional PP2A holoenzyme is a heterotrimer composed of a scaffolding A subunit, a catalytic C subunit, and a regulatory B subunit that determines substrate specificity.[1] In many cancers, the tumor-suppressive function of PP2A is impaired.[3] Consequently, the pharmacological reactivation of PP2A has emerged as a promising therapeutic strategy.
DT-061 was developed from a series of small molecule PP2A activators (SMAPs) engineered from phenothiazine parent compounds.[3] The lead compound, DT-061, was identified for its ability to selectively drive the pro-apoptotic functions of PP2A and has demonstrated significant tumor-inhibiting effects in various cancer models.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on its chemical structure: N-((1R,2R,3S)-2-hydroxy-3-(10H-phenoxazin-10-yl)cyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide. The synthesis would likely involve the coupling of two key intermediates: a stereochemically pure aminocyclohexanol derivative and 4-(trifluoromethoxy)benzenesulfonyl chloride.
A high-level overview of a potential synthetic workflow is presented below.
Figure 1: Proposed Synthetic Pathway for this compound
Mechanism of Action
The mechanism of action of DT-061 is a subject of ongoing research, with evidence supporting both PP2A-dependent and -independent pathways.
The PP2A-Dependent Pathway
The predominant theory posits that DT-061 acts as a "molecular glue," selectively stabilizing a specific PP2A heterotrimer. It binds to a unique pocket at the interface of the PP2A Aα, Cα, and B56α subunits. This stabilization enhances the phosphatase activity of the B56α-PP2A holoenzyme towards specific substrates, most notably the oncoprotein c-MYC. The increased dephosphorylation of c-MYC at serine 62 leads to its ubiquitination and subsequent proteasomal degradation, thereby suppressing tumor growth.
Figure 2: Proposed PP2A-Dependent Signaling Pathway of DT-061
Evidence for a PP2A-Independent Mechanism
Conversely, some studies have been unable to detect direct effects of DT-061 on PP2A-B56 activity in biochemical assays. Instead, they propose that the cytotoxicity of DT-061 is mediated by a PP2A-independent mechanism. Genome-wide CRISPR-Cas9 screens revealed that the knockout of genes related to the endoplasmic reticulum (ER) and Golgi apparatus sensitized cells to DT-061. Further investigation showed that DT-061 treatment leads to the disruption of Golgi and ER structures and impairs lipid synthesis associated with these organelles, ultimately inducing cell stress and apoptosis.
Figure 3: Proposed PP2A-Independent Mechanism of DT-061
Biological Activity and Efficacy
In Vitro Studies
DT-061 has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly those with KRAS mutations or MYC-driven tumorigenesis.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCC827 | Lung Adenocarcinoma | 14.3 | |
| HCC3255 | Lung Adenocarcinoma | 12.4 | |
| H441 | KRAS-mutant Lung Cancer | Dose-dependent growth inhibition | |
| H358 | KRAS-mutant Lung Cancer | Dose-dependent growth inhibition |
In Vivo Studies
Oral administration of DT-061 has been shown to be well-tolerated and efficacious in mouse xenograft models of lung cancer.
| Animal Model | Cancer Type | Dosage and Administration | Key Findings | Citation |
| BALB/c nu/nu mice with H441 xenografts | KRAS-mutant Lung Cancer | 5 mg/kg, oral gavage, for 4 weeks | Single-agent activity in inhibiting tumor growth. | |
| BALB/c nu/nu mice with H358 xenografts | KRAS-mutant Lung Cancer | Not specified | Combination with MEK inhibitor AZD6244 was significantly more efficient than either agent alone. |
Key Experimental Protocols
Cell Viability Assay (e.g., CCK-8)
-
Cell Seeding: Plate cancer cells (e.g., HCC827, H358) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of DT-061 in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
PP2A Heterotrimer Formation Assay (NanoBRET)
-
Cell Line Generation: Establish a stable cell line (e.g., H358) co-expressing the PP2A-A subunit tagged with one component of a split luciferase (e.g., LgBiT) and the B56α subunit tagged with the complementary component (e.g., SmBiT).
-
Cell Plating: Seed the engineered cells into a 96-well white plate.
-
Treatment: Treat the cells with DT-061 or a vehicle control for a specified time course (e.g., 15 minutes to 12 hours).
-
Substrate Addition: Add the luciferase substrate (e.g., furimazine) to the wells.
-
Luminescence Reading: Immediately measure the luminescence signal using a plate reader. An increase in luminescence indicates enhanced proximity of the tagged A and B56α subunits, signifying heterotrimer stabilization.
In Vivo Xenograft Efficacy Study
Figure 4: General Workflow for an In Vivo Xenograft Study
Formulation for Oral Gavage: A typical formulation involves dissolving DT-061 in a vehicle suitable for oral administration. For example, a stock solution in DMSO can be diluted in a mixture of PEG300, Tween-80, and saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Conclusion and Future Directions
This compound is a promising anti-cancer agent with a complex and potentially dual mechanism of action. While its role as a PP2A-B56α stabilizer is well-supported and provides a strong rationale for its development against MYC-driven cancers, the evidence for a PP2A-independent cytotoxic effect through Golgi and ER disruption warrants further investigation. Future research should focus on elucidating the precise molecular target responsible for the observed effects on organelle integrity and clarifying the relative contributions of the PP2A-dependent and -independent pathways to its overall anti-tumor efficacy. Understanding these dual mechanisms will be crucial for identifying patient populations most likely to respond to DT-061 and for designing rational combination therapies.
References
A Technical Guide to Functionally Inactive Controls for Studying PP2A Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Phosphatase 2A (PP2A) is a crucial family of serine/threonine phosphatases that act as master regulators in a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2][3] Given its central role, PP2A is a key area of research and a potential therapeutic target in numerous diseases, including cancer and neurodegenerative disorders.[1][4] Accurate investigation of PP2A's function is paramount and relies on the use of precise and reliable experimental controls.
The Challenge of Inactive Enantiomers for Natural Product PP2A Inhibitors
Okadaic Acid and Calyculin A are potent and widely used inhibitors of PP2A. These molecules are structurally complex natural toxins, making the chemical synthesis of their enantiomers (non-superimposable mirror images) exceedingly difficult and commercially unviable. Consequently, researchers cannot rely on a simple active vs. inactive enantiomer experimental design to control for non-specific or off-target effects. Instead, a multi-faceted approach employing pharmacological, genetic, and protein engineering techniques is necessary to achieve the same level of scientific rigor.
Functionally Inactive Controls for PP2A Research
To dissect the specific roles of PP2A in cellular signaling, it is essential to differentiate between the catalytic and non-catalytic (e.g., structural or scaffolding) functions of the enzyme. The following sections detail three primary strategies for implementing functionally inactive controls in your experiments.
Pharmacological Controls: Potency and Specificity
While a single inactive enantiomer is unavailable, careful use of existing pharmacological inhibitors can provide a degree of control. This involves leveraging differences in inhibitor potency and structure.
-
Dose-Response and Selectivity: Okadaic Acid inhibits PP2A with a much higher potency than it does Protein Phosphatase 1 (PP1). By using Okadaic Acid at a very low concentration (e.g., 1-2 nM), researchers can achieve near-complete inhibition of PP2A with minimal impact on PP1. Comparing the cellular effects at this low dose to a much higher dose (where PP1 is also inhibited) can help to parse the contributions of each phosphatase.
-
Structurally Distinct Inhibitors: Using multiple inhibitors with different chemical structures, such as Okadaic Acid and Calyculin A, can help to confirm that an observed phenotype is due to PP2A inhibition rather than an off-target effect of a single compound.
Genetic Controls: siRNA-Mediated Knockdown
A powerful method to validate the specificity of small molecule inhibitors is to use a genetic approach to deplete the target protein. Small interfering RNA (siRNA) can be used to transiently reduce the cellular levels of PP2A subunits.
-
Targeting Specific Subunits: The PP2A holoenzyme consists of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). siRNAs can be designed to target the mRNA of the catalytic subunit (PPP2CA). The resulting phenotype should mimic the effects of a specific PP2A inhibitor. This approach helps to confirm that the inhibitor's effects are on-target.
Catalytically Inactive Mutants: The Gold Standard Control
The most definitive method for distinguishing between the catalytic and structural roles of PP2A is to use a catalytically "dead" mutant of the PP2A catalytic subunit. Site-directed mutagenesis can be used to alter key amino acid residues in the active site, abolishing enzymatic activity without disrupting the protein's overall structure.
-
Key Active Site Mutations: Mutating specific, highly conserved residues in the active site of the PP2A catalytic subunit (PP2Ac) can render the enzyme inactive. Two well-characterized mutations are D88N (Aspartic Acid to Asparagine at position 88) and H118N (Histidine to Asparagine at position 118). These mutants can be expressed in cells and serve as a perfect negative control, as they can still participate in protein-protein interactions but cannot dephosphorylate substrates.
-
Dissecting Catalytic vs. Scaffolding Roles: By comparing the cellular effects of overexpressing wild-type PP2Ac versus a catalytically inactive mutant (e.g., H118N), researchers can unequivocally determine whether the observed phenotype is dependent on PP2A's phosphatase activity. For instance, if a signaling pathway is altered by the expression of wild-type PP2A but not the inactive mutant, it demonstrates a requirement for catalysis. Conversely, if both the wild-type and inactive mutant have the same effect, it suggests a scaffolding role for PP2A in a protein complex.
Data Presentation: Quantitative Comparison of PP2A Controls
The following tables summarize key quantitative data for the pharmacological and mutant-based controls discussed.
Table 1: Potency and Selectivity of Common PP2A Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| Okadaic Acid | PP2A | 0.1 - 0.3 | |
| PP1 | 15 - 50 | ||
| Calyculin A | PP2A | 0.5 - 1.0 | |
| PP1 | ~2.0 |
Table 2: Characterization of Catalytically Inactive PP2A Mutants
| Mutant | Mutation | Effect on Catalytic Activity | Reference |
| D88N | Asp88 -> Asn | 9-fold reduction in specific activity | |
| H118N | His118 -> Asn | 23-fold reduction in specific activity; enzymatically inactive in cells |
Mandatory Visualization
The following diagrams, created using the DOT language, visualize key concepts and workflows for studying PP2A signaling.
Caption: PP2A-mediated dephosphorylation in the MAPK signaling pathway.
Caption: Workflow for comparing wild-type vs. inactive PP2A effects on Akt.
Caption: Logical relationships of different controls for PP2A studies.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Site-Directed Mutagenesis of PP2A Catalytic Subunit (e.g., to create H118N)
This protocol is adapted from standard mutagenesis procedures.
Materials:
-
Plasmid DNA containing wild-type PP2A catalytic subunit (e.g., in a pCMV vector with a FLAG tag).
-
Mutagenic primers (forward and reverse complement) containing the desired mutation (e.g., CAC to AAC for H118N).
-
High-fidelity DNA polymerase (e.g., PfuUltra).
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
Procedure:
-
Primer Design: Design primers 25-45 bases in length with the desired mutation in the center. The melting temperature (Tm) should be ≥ 78°C.
-
PCR Amplification:
-
Set up a PCR reaction with 50 ng of template plasmid, 125 ng of each primer, 1 µL of dNTP mix, and 2.5 U of high-fidelity DNA polymerase in the manufacturer's recommended buffer.
-
Perform PCR with an initial denaturation at 95°C for 30 seconds, followed by 18 cycles of: 95°C for 30 seconds, 55°C for 1 minute, and 68°C for 1 minute/kb of plasmid length.
-
-
DpnI Digestion:
-
Add 1 µL of DpnI enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1 hour to digest the parental (non-mutated) methylated template DNA.
-
-
Transformation:
-
Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells.
-
Plate on appropriate antibiotic selection plates and incubate overnight at 37°C.
-
-
Verification:
-
Isolate plasmid DNA from several colonies.
-
Verify the presence of the mutation by Sanger sequencing.
-
Protocol 2: Immunoprecipitation of FLAG-tagged PP2A and Western Blot for Phospho-Akt
This protocol is for assessing the effect of expressing wild-type vs. inactive PP2A on a downstream target like Akt.
Materials:
-
Cells transfected with FLAG-PP2A (WT or H118N mutant).
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease and phosphatase inhibitor cocktails.
-
Anti-FLAG M2 affinity gel (e.g., from Sigma-Aldrich).
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl.
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, Mouse anti-FLAG.
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
5% BSA in TBST for blocking.
-
ECL detection reagents.
Procedure:
-
Cell Lysis:
-
Wash transfected cells with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Immunoprecipitation:
-
Incubate 500 µg of protein lysate with 20 µL of anti-FLAG M2 affinity gel.
-
Rotate overnight at 4°C.
-
Wash the beads three times with ice-cold Wash Buffer.
-
-
Elution and Sample Preparation:
-
Elute the protein by adding 2X Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using ECL reagents and an imaging system.
-
Strip the membrane and re-probe for total Akt and FLAG-PP2A to ensure equal loading and expression.
-
Protocol 3: In Vitro PP2A Phosphatase Assay
This colorimetric assay measures the activity of immunoprecipitated PP2A.
Materials:
-
PP2A immunoprecipitated on beads (from Protocol 2).
-
Phosphatase Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MnCl2.
-
Substrate: p-Nitrophenyl Phosphate (pNPP).
-
Stop Solution: 1 M NaOH.
-
96-well plate.
-
Microplate reader (405 nm).
Procedure:
-
Prepare Reactions:
-
Wash the immunoprecipitated beads twice with Phosphatase Assay Buffer.
-
Resuspend the beads in 50 µL of Assay Buffer and add to a 96-well plate.
-
-
Initiate Reaction:
-
Add 50 µL of pNPP solution (10 mM in Assay Buffer) to each well.
-
Incubate at 30°C for 30 minutes.
-
-
Stop Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Measure Absorbance:
-
Read the absorbance at 405 nm. The amount of yellow p-nitrophenol produced is proportional to the phosphatase activity.
-
Compare the activity of wild-type PP2A to the H118N mutant to confirm the mutant's inactivity.
-
Conclusion
While the absence of a commercially available inactive enantiomer for common PP2A inhibitors presents a challenge, the combination of rigorous pharmacological, genetic, and protein engineering approaches provides a robust toolkit for the accurate study of PP2A signaling. The use of catalytically inactive mutants, in particular, offers an unparalleled level of precision, allowing researchers to definitively separate the enzymatic functions of PP2A from its structural roles in cellular complexes. By implementing the strategies and protocols outlined in this guide, scientists can ensure the validity and reproducibility of their findings, paving the way for a deeper understanding of PP2A's role in health and disease.
References
- 1. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PP2A holoenzymes, substrate specificity driving cellular functions and deregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PP2A as a master regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Off-Target Profile of (1S,2S,3R)-DT-061: A Technical Guide to a PP2A Activator's Cellular Impact
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
(1S,2S,3R)-DT-061, a derivative of phenothiazine, has been investigated as a small molecule activator of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase often dysregulated in cancer. While its on-target mechanism of stabilizing the PP2A-B56α holoenzyme to promote dephosphorylation of oncogenic proteins like c-MYC has been structurally and biochemically characterized, a growing body of evidence highlights significant off-target effects that contribute to its cellular cytotoxicity.[][2][3][4] This technical guide provides a comprehensive overview of the methodologies used to explore these off-target effects, presenting available quantitative data and visualizing the complex signaling interactions.
The Duality of DT-061: On-Target Activation vs. Off-Target Toxicity
Initially heralded as a promising PP2A activator, DT-061 was shown to selectively bind to a unique pocket at the interface of the PP2A Aα, Cα, and B56α subunits.[] This interaction was reported to stabilize the B56α-containing PP2A holoenzyme, enhancing its phosphatase activity towards substrates like c-MYC and thereby inducing apoptosis in cancer cells. However, subsequent independent investigations have revealed a more complex and nuanced mechanism of action, where the primary driver of DT-061-induced cell death appears to be unrelated to its effects on PP2A.
Contrasting studies suggest that the cellular toxicity of DT-061 is not dependent on specific PP2A-B56 subunits. Instead, at concentrations effective in inducing cytotoxicity, DT-061 has been demonstrated to cause rapid and severe disruption of the Golgi apparatus and the endoplasmic reticulum (ER). This disruption of essential cellular organelles leads to impaired lipid synthesis and triggers cellular stress responses, ultimately culminating in cell death.
Quantitative Analysis of DT-061's Cellular Effects
To provide a clear comparison of the on-target versus off-target activities of DT-061, the following tables summarize the key quantitative data reported in the literature.
Table 1: In Vitro Cytotoxicity of DT-061 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Citation |
| HCC827 | Lung Adenocarcinoma | 14.3 | |
| HCC3255 | Lung Adenocarcinoma | 12.4 |
Table 2: On-Target PP2A Engagement
| Assay | Metric | Concentration | Effect | Citation |
| In vitro PP2A-B56γ activation | % activation | 20 μM | ~20-30% | |
| In vitro PPP2R1A-PP2AC activation | % activation | 20 μM | ~20-30% | |
| PPP2R1A Binding Affinity (Kd) | nM | N/A | 235 |
Table 3: Off-Target Effects on Cellular Organelles and Processes
| Effect | Cell Line(s) | Concentration | Observation | Citation |
| Golgi Apparatus Disruption | HeLa, RPE1, MCF7 | 20 μM | Rapid disruption and dispersal of Golgi marker (GM130) | |
| Endoplasmic Reticulum Disruption | HeLa | 20 μM | Translocation of ER marker to the nucleus | |
| Microtubule Polymerization | In vitro | Up to 30 μM | No effect | |
| Sphingolipid Biosynthesis | MCF7 | 15 μM | Altered conversion of ceramides |
Visualizing the Mechanisms of Action: Signaling Pathways and Experimental Workflows
To illustrate the distinct on-target and off-target mechanisms of DT-061, the following diagrams have been generated using the DOT language.
On-Target PP2A Activation Pathway
Caption: On-target PP2A activation by DT-061 leading to c-MYC degradation.
Off-Target Cellular Disruption Pathway
Caption: Off-target effects of DT-061 on Golgi, ER, and lipid metabolism.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for investigating the off-target effects of DT-061.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the investigation of DT-061's off-target effects.
Genome-Wide CRISPR-Cas9 Synthetic Lethality Screen
Objective: To identify genes whose inactivation sensitizes cells to DT-061 treatment, thereby revealing the cellular pathways affected by the compound.
Methodology:
-
Library Transduction: A pooled lentiviral CRISPR-Cas9 library (e.g., TKOv3) targeting all human protein-coding genes is transduced into a suitable cell line (e.g., RPE1-hTERT p53-/-) at a low multiplicity of infection (MOI) to ensure that most cells receive a single guide RNA (sgRNA).
-
Selection: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Drug Treatment: The population of cells with the CRISPR library is then cultured in the presence of a sub-lethal dose of DT-061 (e.g., LD20 concentration) or a vehicle control (DMSO) for a specified period (e.g., 12-14 days) to allow for the depletion of sgRNAs targeting genes that are synthetic lethal with DT-061.
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the DT-061-treated and control cell populations. The sgRNA sequences are amplified by PCR and subjected to next-generation sequencing to determine the relative abundance of each sgRNA.
-
Data Analysis: The sequencing data is analyzed to identify sgRNAs that are significantly depleted in the DT-061-treated population compared to the control. This is typically done using software like DrugZ to calculate a normalized depletion score for each gene. Genes with the most significant negative scores are considered synthetic lethal hits.
Immunofluorescence Staining for Golgi and ER Integrity
Objective: To visualize and quantify the effects of DT-061 on the morphology of the Golgi apparatus and the endoplasmic reticulum.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., HeLa, RPE1, MCF7) are seeded on glass coverslips and allowed to adhere. The cells are then treated with DT-061 at various concentrations (e.g., 5-20 μM) or a vehicle control for different time points.
-
Fixation and Permeabilization: After treatment, the cells are fixed with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. The cells are then permeabilized with a solution of 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: The cells are incubated with primary antibodies targeting specific organelle markers. For the Golgi apparatus, an antibody against GM130 is commonly used. For the ER, antibodies against markers like Calreticulin or PDI can be used. The incubation is typically carried out overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, the cells are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1-2 hours at room temperature in the dark.
-
Mounting and Imaging: The coverslips are mounted on glass slides using a mounting medium containing an anti-fade reagent and DAPI for nuclear counterstaining. The cells are then imaged using a fluorescence or confocal microscope.
-
Image Analysis: The morphology of the Golgi and ER is qualitatively assessed and can be quantitatively analyzed using image analysis software to measure parameters such as the degree of fragmentation or dispersal of the fluorescent signal.
Live-Cell Imaging of Golgi and ER Dynamics
Objective: To observe the dynamic effects of DT-061 on the Golgi and ER in real-time.
Methodology:
-
Cell Transfection: Cells are transiently or stably transfected with plasmids encoding fluorescently tagged markers for the Golgi (e.g., GalT-GFP) or the ER (e.g., ER-tracker).
-
Cell Seeding and Treatment: The transfected cells are seeded in glass-bottom dishes suitable for live-cell imaging. During imaging, the cells are treated with DT-061 (e.g., 20 μM).
-
Time-Lapse Microscopy: The cells are imaged using a live-cell imaging microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2). Time-lapse images are acquired at regular intervals before and after the addition of DT-061.
-
Data Analysis: The resulting image series are analyzed to observe the dynamic changes in organelle morphology and localization over time.
Lipid Droplet Staining with BODIPY Dyes
Objective: To assess the impact of DT-061 on lipid metabolism by visualizing and quantifying lipid droplets.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with DT-061 as described for other assays. To induce lipid droplet formation, cells can be pre-treated with oleic acid.
-
Staining: The cells are stained with a lipophilic fluorescent dye such as BODIPY 493/503, which specifically accumulates in neutral lipid droplets. A typical staining solution is 1-2 µM BODIPY 493/503 in PBS or serum-free medium, incubated for 15-30 minutes at 37°C.
-
Washing and Imaging (for microscopy): After staining, the cells are washed with PBS to remove excess dye and then imaged using fluorescence microscopy.
-
Flow Cytometry Analysis (for quantification): For a quantitative analysis, after staining, the cells are trypsinized, washed, and resuspended in a suitable buffer for flow cytometry. The fluorescence intensity of the BODIPY dye is then measured for a large population of cells.
Sphingolipid Biosynthesis Analysis
Objective: To quantitatively measure the effect of DT-061 on the biosynthesis of different sphingolipid species.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., MCF7) are cultured and co-treated with DT-061 (e.g., 15 μM) and a sphingolipid precursor, such as sphingosine, for a defined period (e.g., 4 hours).
-
Lipid Extraction: After treatment, the cells are harvested, and total lipids are extracted using a suitable organic solvent system (e.g., chloroform/methanol).
-
Mass Spectrometry-Based Lipidomics: The extracted lipids are analyzed by quantitative mass spectrometry-based shotgun lipidomics. This technique allows for the identification and quantification of various sphingolipid species, including ceramides, sphingomyelin, and glycosphingolipids.
-
Data Analysis: The molar quantities of the different sphingolipid classes are determined and normalized to a stable lipid species like phosphatidylcholine (PC). The changes in the levels of these lipids in DT-061-treated cells are then compared to vehicle-treated controls.
Conclusion
While this compound was developed as a specific activator of the PP2A-B56α holoenzyme, compelling evidence indicates that its primary cytotoxic effects are mediated through off-target disruption of the Golgi apparatus and the endoplasmic reticulum. The resulting impairment of essential cellular processes, such as lipid synthesis, leads to cellular stress and apoptosis, independent of its intended modulation of PP2A. This technical guide provides researchers and drug development professionals with a comprehensive overview of the experimental approaches to dissect such on-target versus off-target effects, emphasizing the importance of a thorough characterization of a compound's mechanism of action. The provided methodologies and visualizations serve as a valuable resource for designing and interpreting studies aimed at understanding the full cellular impact of small molecule modulators. A critical evaluation of both intended and unintended biological consequences is paramount for the successful development of safe and effective therapeutics.
References
An In-depth Technical Guide on (1S,2S,3R)-DT-061 in KRAS-Mutant Lung Cancer Studies
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
KRAS mutations represent one of the most prevalent and challenging oncogenic drivers in non-small cell lung cancer (NSCLC). Historically considered "undruggable," the development of targeted therapies has been a significant focus of cancer research. This technical guide provides a comprehensive overview of the preclinical research on (1S,2S,3R)-DT-061, a small molecule activator of Protein Phosphatase 2A (PP2A), in the context of KRAS-mutant lung cancer. As a tumor suppressor, PP2A negatively regulates multiple oncogenic signaling pathways, and its activation presents a promising therapeutic strategy. This document details the mechanism of action of DT-061, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction to this compound
This compound is an orally bioavailable small molecule that functions as an activator of Protein Phosphatase 2A (PP2A).[1] PP2A is a family of serine/threonine phosphatases that plays a crucial role in regulating various cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] In many cancers, the tumor-suppressive functions of PP2A are inhibited. DT-061 has been shown to selectively stabilize a specific heterotrimer of PP2A, the PP2A-B56α holoenzyme, thereby enhancing its phosphatase activity towards key oncogenic substrates like MYC and AKT.[2][3] This targeted activation of a tumor suppressor represents a novel therapeutic approach, particularly in cancers driven by mutations that lead to hyperactivation of kinase signaling pathways, such as KRAS-mutant lung cancer.
Mechanism of Action in KRAS-Mutant Lung Cancer
In KRAS-mutant lung cancer, constitutive activation of the KRAS protein leads to the downstream activation of multiple signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways drive uncontrolled cell proliferation and survival. A significant challenge in targeting the MAPK pathway with inhibitors, such as MEK inhibitors (MEKi), is the development of resistance.
Preclinical studies have demonstrated that resistance to MEK inhibitors in KRAS-mutant lung cancer can be driven by the inhibition of PP2A activity.[1] PP2A inhibition leads to the collateral activation of AKT/mTOR signaling, which bypasses the MEK blockade. Furthermore, PP2A inhibition can lead to the upregulation of the MYC oncogene, further promoting cancer cell survival.
This compound addresses this resistance mechanism by directly activating PP2A. This activation leads to the dephosphorylation and subsequent inactivation of AKT, and the destabilization of MYC. When used in combination with a MEK inhibitor, such as AZD6244 (selumetinib), DT-061 leads to a synergistic anti-tumor effect by simultaneously blocking two key survival pathways.
References
Preliminary Investigation of (1S,2S,3R)-DT-061 in Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2S,3R)-DT-061 is the enantiomer of DT-061, a potent, orally bioavailable small-molecule activator of Protein Phosphatase 2A (PP2A).[1][2] PP2A is a critical tumor suppressor protein that is often inactivated in various cancers.[3][4] DT-061 functions by selectively stabilizing the B56α-PP2A holoenzyme, leading to the dephosphorylation and subsequent degradation of key oncoproteins such as c-MYC.[3] This targeted activation of a tumor suppressor pathway has shown promise in overcoming multidrug resistance and inducing apoptosis in various cancer cell lines, including chronic lymphocytic leukemia (CLL), KRAS-mutant lung cancer, and neuroblastoma. This document provides a comprehensive overview of the preliminary in vitro and in vivo findings related to DT-061, including its mechanism of action, effects on cancer cell lines, and relevant experimental protocols. While the primary mechanism is reported as PP2A activation, some studies suggest potential off-target effects, which are also discussed.
Core Mechanism of Action: PP2A Activation
DT-061 acts as a molecular glue, binding to a unique pocket at the interface of the A, C, and B56α subunits of the PP2A holoenzyme. This binding stabilizes the active heterotrimeric complex, enhancing its phosphatase activity towards specific substrates. A key target of the DT-061-activated PP2A-B56α complex is the oncoprotein c-MYC. Dephosphorylation of c-MYC at Serine 62 by PP2A-B56α marks it for degradation, leading to reduced cell proliferation and tumor growth. Additionally, DT-061 has been shown to promote the dephosphorylation of other critical oncogenic proteins, such as AKT. The enantiomer, this compound, is often used as a negative control in research to demonstrate the specificity of DT-061's effects.
Signaling Pathway of DT-061
Caption: Figure 1: Proposed Signaling Pathway of DT-061.
In Vitro Efficacy in Cancer Cell Lines
DT-061 has demonstrated cytotoxic and anti-proliferative effects across a range of cancer cell lines. The following tables summarize the key quantitative data from various studies.
Table 1: IC50 Values of DT-061 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCC827 | Lung Adenocarcinoma | 14.3 | |
| HCC3255 | Lung Adenocarcinoma | 12.4 | |
| FL5.12 | Mouse Hematopoietic | 15.2 | |
| MCL Lines (Resistant) | Mantle Cell Lymphoma | 8 - 24 (Range) |
Table 2: Effects of DT-061 on Key Cellular Processes
| Cell Line(s) | Effect | Observations | Citation |
| H441, H358 | Colony Growth Inhibition | Dose-dependent inhibition of colony formation. | |
| H441, H358 | Apoptosis Induction | Dose-dependent activation of caspase-3/7. | |
| Multidrug-Resistant CLL | Apoptosis Induction | Triggers apoptosis via mitochondrial permeability transition pores, independent of Bax/Bak. | |
| Neuroblastoma Cell Lines | Decreased Cell Survival, Proliferation & Motility | Treatment resulted in decreased MYCN protein expression. | |
| Glioblastoma & Medulloblastoma | Sensitization to Therapy | Converts cytostatic response of AKT and PDK inhibitors to cytotoxic apoptosis. |
Experimental Protocols
This section outlines the general methodologies for key experiments used in the preliminary investigation of DT-061.
Cell Viability Assay (alamarBlue Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of DT-061 (e.g., 8, 12, 16, 20, and 24 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
alamarBlue Addition: Following treatment, add alamarBlue reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for a specified time (e.g., 4-6 hours) at 37°C.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against drug concentration.
Western Blotting for Protein Phosphorylation
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, total AKT, p-c-MYC, total c-MYC, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Experimental Workflow for Cell Line Investigation
Caption: Figure 2: General Experimental Workflow for DT-061 Investigation.
In Vivo Studies
In vivo studies using xenograft mouse models have corroborated the anti-tumor effects of DT-061 observed in vitro.
Table 3: Summary of In Vivo Efficacy of DT-061
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Citation |
| Rag2-/-γC-/- mice with MEC1 xenografts | Chronic Lymphocytic Leukemia | 15 mg/kg DT-061, twice daily, oral gavage | Inhibited tumor growth of both wild-type and multidrug-resistant (Bax/Bak-DKO) CLL cells. | |
| BALB/c nu/nu mice with H441 xenografts | KRAS-mutant Lung Cancer | 5 mg/kg DT-061, oral gavage, 4 weeks | Showed single-agent activity in inhibiting tumor growth. Combination with a MEK inhibitor was more efficient. | |
| Intracranial Glioblastoma & Medulloblastoma Models | Brain Tumors | Triplet therapy with AKTi and PDKi | Showed in vivo efficacy. |
A Note on a Contrasting Mechanism
While the majority of research points to PP2A activation as the primary mechanism of action for DT-061, a 2022 study presented a contrasting view. This research suggested that the cytotoxicity of DT-061 could be independent of PP2A and instead be caused by the disruption of the Golgi apparatus and the endoplasmic reticulum (ER). This was based on findings from genome-wide CRISPR-Cas9 synthetic lethality screens.
Logical Relationship of Reported DT-061 Effects
Caption: Figure 3: Logical Relationship of Reported DT-061 Effects.
Conclusion and Future Directions
The preliminary investigation of DT-061 in various cancer cell lines reveals it to be a promising therapeutic agent. Its unique mechanism of activating a tumor suppressor, PP2A, offers a novel strategy to combat cancer, particularly in the context of drug resistance. The in vitro and in vivo data consistently demonstrate its anti-tumor efficacy. However, the conflicting reports on its precise mechanism of action warrant further investigation to fully elucidate its cellular effects. Future studies should aim to clarify the role of PP2A-independent pathways in DT-061-mediated cytotoxicity and to explore its therapeutic potential in a broader range of malignancies, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective PP2A enhancement through biased heterotrimer stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-Clinical Study Evaluating Novel Protein Phosphatase 2A Activators as Therapeutics for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with (1S,2S,3R)-DT-061
For: Researchers, scientists, and drug development professionals.
Introduction to (1S,2S,3R)-DT-061
This compound is the enantiomer of DT-061, an orally active and bioavailable small molecule activator of Protein Phosphatase 2A (PP2A).[1][2] In research, this compound serves as a crucial negative control to elucidate the specific effects of DT-061, particularly in studies related to KRAS-mutant and MYC-driven tumorigenesis.[1] While DT-061 selectively stabilizes the B56α-PP2A holoenzyme to promote the dephosphorylation of oncogenic proteins like c-MYC, this compound is not expected to exhibit the same activity, thus allowing researchers to distinguish between specific pharmacological effects and off-target or vehicle-related responses.[3][4]
These application notes provide a comprehensive guide for the preparation and in vivo administration of this compound, ensuring reproducible and reliable experimental outcomes.
Preclinical In Vivo Objectives
The primary goals for the in vivo evaluation of this compound as a negative control are:
-
To establish a safe and tolerable dosing regimen.
-
To confirm its lack of significant anti-tumor efficacy compared to the active enantiomer, DT-061.
-
To serve as a baseline for evaluating the pharmacodynamic effects of DT-061 on the target signaling pathway.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₃F₃N₂O₅S | |
| Molecular Weight | 520.52 g/mol | |
| Appearance | Solid powder | N/A |
| Solubility (in vitro) | DMSO: 125 mg/mL (240.14 mM) | |
| Storage (Powder) | -20°C for 3 years | |
| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month |
Recommended Formulations for In Vivo Administration
| Formulation | Vehicle Composition | Final Concentration | Notes | Reference |
| Aqueous Solution | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (4.00 mM) | Clear solution. Suitable for oral gavage and intraperitoneal injection. | |
| Oil-based Solution | 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (4.00 mM) | Clear solution. Suitable for oral gavage. Consider if the long-term dosing period exceeds half a month. | |
| Suspended Solution | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (4.00 mM) | Suspended solution; requires sonication. Suitable for oral and intraperitoneal injection. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Aqueous Solution)
Objective: To prepare a clear aqueous solution of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in DMSO. For a final concentration of 2.08 mg/mL, a 20.8 mg/mL stock solution in DMSO is recommended. Ensure the powder is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Vehicle Preparation (for 1 mL final volume): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to the PEG300. c. Vortex thoroughly until the solution is clear and homogenous. d. Add 50 µL of Tween-80 to the mixture. e. Vortex again until the solution is clear. f. Add 450 µL of saline to bring the total volume to 1 mL.
-
Final Mixing: Vortex the final solution thoroughly. The final concentration of this compound will be 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: The formulation should be prepared fresh before each use and administered immediately via oral gavage.
Protocol 2: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without unacceptable toxicity.
Materials:
-
This compound formulated as described in Protocol 1.
-
Vehicle solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
6-8 week old female athymic nude mice.
-
Standard laboratory equipment for animal handling and dosing.
Procedure:
-
Acclimate animals for at least one week before the study.
-
Randomize mice into dose-escalation cohorts (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 mice per group). A starting dose of 5 mg/kg can be considered based on in vivo studies with the active enantiomer, DT-061.
-
Administer this compound or vehicle daily via oral gavage for 14 consecutive days.
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Record body weight at least three times per week.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the effect of this compound as a negative control in a tumor xenograft model.
Materials:
-
This compound formulated as described in Protocol 1.
-
DT-061 (active compound) formulated similarly.
-
Vehicle solution.
-
Cancer cell line of interest (e.g., KRAS-mutant lung cancer cell line like H358 or H441).
-
6-8 week old male BALB/c nu/nu mice.
-
Matrigel.
Procedure:
-
Resuspend cancer cells in a 1:1 mixture of RPMI:Matrigel and subcutaneously inject them into the right flank of the mice (e.g., 5 x 10⁶ cells).
-
Monitor tumor growth twice a week with calipers.
-
When tumors reach a predetermined size (e.g., 300 mm³), randomize mice into treatment groups (n=5-10 mice per group): Vehicle control, this compound, and DT-061.
-
Administer the compounds daily via oral gavage at a dose determined from the MTD study (e.g., 5 mg/kg) for a specified period (e.g., 4 weeks).
-
Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.
-
Monitor body weight and clinical signs throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers).
Mandatory Visualizations
Caption: Signaling pathway of the active enantiomer DT-061.
Caption: General workflow for an in vivo tumor xenograft efficacy study.
References
Application Notes and Protocols for (1S,2S,3R)-DT-061 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S,3R)-DT-061 is the inactive enantiomer of DT-061, a potent and orally bioavailable small molecule activator of Protein Phosphatase 2A (PP2A).[1][2] DT-061 exerts its biological effects by selectively stabilizing the PP2A-B56α holoenzyme, leading to the dephosphorylation of key oncogenic proteins such as c-MYC.[1] In contrast, this compound does not activate PP2A and serves as an ideal negative control for in vitro and in vivo experiments designed to investigate the specific effects of DT-061. The use of this inactive enantiomer is crucial for distinguishing the on-target effects of PP2A activation from any potential off-target or non-specific effects of the chemical scaffold. These application notes provide detailed guidance on the recommended concentrations and protocols for the effective use of this compound as a negative control.
Product Information
| Parameter | Value |
| IUPAC Name | N-((1S,2S,3R)-2-hydroxy-3-(10H-phenoxazin-10-yl)cyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide |
| Molecular Formula | C₂₅H₂₃F₃N₂O₅S |
| Molecular Weight | 520.52 g/mol |
| CAS Number | 1809427-20-0 |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for short-term and -80°C for long-term. |
Recommended Concentration for Negative Control
The optimal concentration for this compound as a negative control should be equivalent to the concentration of the active compound, DT-061, used in the experiment. This ensures that any observed differences in biological activity can be confidently attributed to the specific activation of PP2A by DT-061. Based on published data for the active enantiomer, the following concentration ranges are recommended for various applications.
| Application | Recommended Concentration Range for this compound |
| Cell Viability and Proliferation Assays | 10 - 30 µM |
| Western Blotting (for signaling pathway analysis) | 5 - 20 µM |
| Co-Immunoprecipitation | 3 - 10 µM |
| In vivo studies (e.g., mouse xenograft models) | Equivalent to the dosage of the active compound (e.g., 5 mg/kg) |
Note: It is highly recommended to perform a dose-response curve for the active compound (DT-061) to determine the optimal effective concentration for your specific cell line and assay. The same concentration should then be used for the negative control, this compound.
Signaling Pathway and Experimental Workflow
To understand the importance of the negative control, it is essential to visualize the mechanism of action of the active compound, DT-061.
Caption: Mechanism of action of DT-061 and its inactive enantiomer.
Caption: General experimental workflow using a negative control.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general guideline for assessing the effect of DT-061 and its negative control on cell viability.
Materials:
-
Cells of interest (e.g., KRAS-mutant lung cancer cell line)
-
Complete cell culture medium
-
96-well plates
-
DT-061 (active compound)
-
This compound (negative control)
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of DT-061 and this compound in complete medium from a 10 mM DMSO stock. For example, to achieve a final concentration of 20 µM, prepare a 40 µM stock. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Add 100 µL of the 2X compound or vehicle control solutions to the respective wells to achieve the final desired concentration. Each treatment should be performed in triplicate or quadruplicate.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability for each treatment. Compare the effects of DT-061 and this compound. A significant decrease in viability in the DT-061 treated wells compared to the negative control and vehicle indicates a specific on-target effect.
Protocol 2: Western Blot Analysis of c-MYC Phosphorylation
This protocol is designed to assess the dephosphorylation of c-MYC upon treatment with DT-061.
Materials:
-
Cells of interest
-
6-well plates
-
DT-061
-
This compound
-
Vehicle control (DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes
-
Primary antibodies (e.g., anti-phospho-c-MYC (Ser62), anti-c-MYC, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of DT-061, this compound, or vehicle for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated c-MYC to total c-MYC and a loading control. A significant decrease in the phospho-c-MYC/total c-MYC ratio in DT-061 treated cells compared to the negative control indicates specific PP2A-mediated dephosphorylation.
Conclusion
The use of this compound as a negative control is indispensable for the rigorous investigation of the biological effects of the PP2A activator, DT-061. By using the inactive enantiomer at the same concentration as the active compound, researchers can confidently dissect the on-target pharmacological effects from non-specific activities, thereby generating robust and reliable data. The protocols and guidelines provided in these application notes offer a framework for the effective implementation of this compound in your research.
References
Application Note: Evaluating PP2A Activity with (1S,2S,3R)-DT-061
Introduction
Protein Phosphatase 2A (PP2A) is a crucial family of serine/threonine phosphatases that act as tumor suppressors by regulating key signaling pathways involved in cell growth, proliferation, and apoptosis[1][2]. The PP2A holoenzyme consists of a scaffolding A subunit, a catalytic C subunit, and a variable regulatory B subunit that dictates substrate specificity[1]. Dysregulation of PP2A activity is a common feature in many cancers, making it an attractive therapeutic target.
Small-molecule activators of PP2A (SMAPs) represent a promising class of anti-cancer agents. One such activator is DT-061, an orally bioavailable compound shown to selectively stabilize the PP2A heterotrimer containing the B56α regulatory subunit[1][3]. This stabilization enhances the dephosphorylation of key oncoproteins, such as c-MYC, leading to their degradation and subsequent tumor growth inhibition.
This document provides a detailed protocol for utilizing an in vitro PP2A phosphatase activity assay to evaluate the effects of test compounds. Specifically, it focuses on the use of (1S,2S,3R)-DT-061 , which is the enantiomer of the active PP2A activator, DT-061. As such, this compound serves as an ideal negative control in experiments designed to verify the specific activity of DT-061 and other potential activators. The assay is based on the immunoprecipitation of PP2A from cell lysates followed by a colorimetric malachite green-based method to quantify phosphatase activity.
Mechanism of Action: DT-061 (Active Enantiomer)
DT-061 functions as a "molecular glue," binding to a unique interfacial pocket formed by the Aα, Cα, and B56α subunits of the PP2A holoenzyme. This binding event stabilizes the active heterotrimeric complex, preventing its dissociation and enhancing its catalytic activity towards specific substrates like phosphorylated c-MYC. The selective stabilization of the B56α-containing holoenzyme is a key aspect of its mechanism. While DT-061 has been shown to activate PP2A, some studies have suggested its cellular toxicity may also involve PP2A-independent effects, such as disruption of the Golgi and ER.
Caption: Mechanism of PP2A activation by its active enantiomer, DT-061.
Quantitative Data Summary
The following table summarizes key quantitative data reported for the active compound, DT-061. The enantiomer this compound is expected to be inactive and serve as a negative control.
| Parameter | Compound | Value | Cell Line / System | Reference |
| IC₅₀ (Cell Viability) | DT-061 | 14.3 µM | HCC827 (Lung Adenocarcinoma) | |
| DT-061 | 12.4 µM | H3255 (Lung Adenocarcinoma) | ||
| DT-061 | 10.6 µM | H1975 (Lung Adenocarcinoma) | ||
| Binding Affinity (Kd) | DT-061 | 235 nM | Binds to PP2A A subunit (PPP2R1A) | |
| In Vitro Activation | DT-061 | ~20-30% Activation | PP2A-B56γ and A-C complex at 20 µM |
Experimental Protocol: PP2A Immunoprecipitation Phosphatase Assay
This protocol describes the measurement of PP2A activity from cell lysates treated with this compound and its active counterpart, DT-061, using a malachite green-based assay kit.
Objective: To determine the effect of this compound on the enzymatic activity of immunoprecipitated PP2A.
Principle: PP2A is first isolated from cell lysates via immunoprecipitation using an antibody against the catalytic subunit. The captured enzyme is then incubated with the test compound and a synthetic phosphopeptide substrate. Active PP2A dephosphorylates the substrate, releasing free phosphate. The amount of released phosphate is quantified colorimetrically using a malachite green reagent, which forms a colored complex with phosphate, measured by absorbance at ~620 nm.
Materials and Reagents:
-
PP2A Immunoprecipitation Phosphatase Assay Kit (e.g., MilliporeSigma Cat# 17-313 or similar), typically containing:
-
Anti-PP2A, C subunit antibody (e.g., clone 1D6)
-
Protein A Agarose beads
-
Serine/Threonine Phosphopeptide Substrate (e.g., K-R-pT-I-R-R)
-
Phosphate Standard
-
Malachite Green Reagents A and B
-
Assay Buffers
-
-
Cell culture reagents
-
Lysis Buffer (e.g., HEPES, MgCl₂, KCl, DTT, protease/phosphatase inhibitors)
-
This compound (Negative Control) and DT-061 (Positive Control)
-
DMSO (for dissolving compounds)
-
Microplate reader capable of measuring absorbance at 620 nm
-
Refrigerated centrifuge
-
96-well microtiter plates
Caption: Workflow for the PP2A immunoprecipitation phosphatase assay.
Step-by-Step Procedure:
1. Preparation of Reagents
-
Prepare all buffers and reagents as specified by the assay kit manufacturer. Keep buffers on ice.
-
Prepare stock solutions of this compound and DT-061 in DMSO. A typical stock concentration is 10-20 mM. Further dilute in assay buffer to achieve final working concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
2. Cell Lysis
-
Culture cells to ~80-90% confluency. If investigating the effect of a compound on cellular PP2A activity, treat cells with the compound for the desired time before harvesting.
-
Wash cells with ice-cold PBS and harvest.
-
Lyse cells in ice-cold Lysis Buffer for 15-20 minutes on ice.
-
Centrifuge the lysate at ~14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard protein assay (e.g., BCA).
3. Immunoprecipitation of PP2A
-
For each sample, add an equal amount of protein lysate (e.g., 200-500 µg) to a microcentrifuge tube.
-
Add the anti-PP2A C-subunit antibody to each tube and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add the appropriate amount of pre-washed Protein A Agarose beads and incubate for an additional 1-2 hours at 4°C.
-
Pellet the beads by centrifugation (e.g., 2,000 x g for 2 minutes) and discard the supernatant.
-
Wash the beads 3-4 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
4. Phosphatase Activity Assay
-
After the final wash, resuspend the beads in Ser/Thr Assay Buffer.
-
Pipette the bead slurry into the wells of a 96-well plate.
-
Prepare a phosphate standard curve as directed by the kit manufacturer.
-
Add the diluted test compounds to the appropriate wells:
-
Vehicle Control (e.g., DMSO)
-
DT-061 (Positive Control, various concentrations)
-
This compound (Negative Control, various concentrations)
-
-
Pre-incubate for 10-15 minutes at room temperature.
-
To initiate the reaction, add the phosphopeptide substrate to all wells. The final substrate concentration is typically around 200 µM.
-
Incubate the plate at 37°C for 30 minutes with gentle shaking.
5. Detection
-
Stop the reaction and develop the color by adding Malachite Green Reagent A, followed by a 10-minute incubation at room temperature.
-
Add Malachite Green Reagent B and incubate for an additional 20 minutes at room temperature to allow the color to stabilize.
6. Data Analysis
-
Measure the absorbance of each well at ~620 nm on a microplate reader.
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the amount of phosphate released in each well using the linear equation derived from the phosphate standard curve.
-
PP2A activity can be expressed as pmol of phosphate released per minute per µg of lysate. Compare the activity in compound-treated wells to the vehicle control.
Expected Results and Interpretation
-
Vehicle Control (DMSO): This well represents the basal activity of the immunoprecipitated PP2A.
-
DT-061 (Positive Control): A dose-dependent increase in phosphate release is expected, confirming that the assay system is responsive to PP2A activation.
-
This compound (Negative Control): No significant change in phosphate release compared to the vehicle control is expected. This result would demonstrate that the observed activation by DT-061 is specific to that enantiomer and not a non-specific effect of the chemical scaffold.
By comparing the activity profiles of DT-061 and its enantiomer this compound, researchers can confidently validate the specific activation of PP2A by the active compound and effectively screen for novel PP2A modulators.
References
Application Notes and Protocols for (1S,2S,3R)-DT-061 Dissolution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2S,3R)-DT-061 serves as an enantiomer and negative control for DT-061, an orally active activator of protein phosphatase 2A (PP2A)[1][2]. DT-061 is investigated for its therapeutic potential in KRAS-mutant and MYC-driven tumorigenesis[1][3]. Proper dissolution and handling of this compound are critical for accurate and reproducible experimental results. This document provides a detailed protocol for the dissolution of this compound in dimethyl sulfoxide (DMSO) for in vitro applications, along with solubility data and stability information.
Solubility Data
This compound is soluble in DMSO[4]. Quantitative data from suppliers indicates a high solubility in DMSO, though assistance from sonication may be required to achieve the maximum concentration. For many in vitro experiments, a stock solution of 10 mM is often utilized.
| Solvent | Maximum Solubility (mg/mL) | Maximum Solubility (mM) | Notes |
| DMSO | 125 | 240.14 | Ultrasonic assistance is recommended to achieve this concentration. |
| Water | < 0.1 | Insoluble |
Molecular Weight of this compound: 520.52 g/mol
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is suitable for subsequent dilution into cell culture media or aqueous buffers for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Aliquoting the Powder: Due to the small mass of the compound that may be used, it is advisable to allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. If working with a small amount of powder, it may be difficult to see; centrifuging the vial briefly can help collect the powder at the bottom.
-
Calculating the Required Volume of DMSO: To prepare a 10 mM stock solution, calculate the volume of DMSO needed based on the mass of the this compound. For example, to prepare a stock solution from 1 mg of the compound:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Volume (µL) = (0.001 g / (520.52 g/mol * 0.010 mol/L)) * 1,000,000 µL/L ≈ 192.12 µL
-
-
Dissolution:
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
-
Sonication (if required): If precipitation or undissolved particles are observed, sonicate the solution in a water bath for 5-10 minutes. This will aid in achieving a clear solution, especially when preparing higher concentration stocks.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Signaling Pathway Context
This compound is the enantiomer of DT-061, a known activator of the protein phosphatase 2A (PP2A) complex. PP2A is a critical tumor suppressor that negatively regulates several oncogenic signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. DT-061 exerts its therapeutic effects by stabilizing the PP2A heterotrimer, thereby enhancing its phosphatase activity towards key oncogenic proteins like AKT and MYC. As the negative control, this compound is used to demonstrate the specificity of DT-061's action on these pathways.
References
Application of (1S,2S,3R)-DT-061 in Xenograft Mouse Models: Application Notes and Protocols
(1S,2S,3R)-DT-061 , a stereoisomer and negative control for the active compound DT-061, is a crucial tool for researchers studying the therapeutic potential of Protein Phosphatase 2A (PP2A) activation in cancer.[1] While DT-061 is an orally bioavailable small-molecule activator of the serine/threonine phosphatase PP2A, this compound is utilized in preclinical xenograft mouse models to discern the specific effects of PP2A activation by its active enantiomer.[1] This document provides detailed application notes and protocols for the use of this compound in such studies, targeted at researchers, scientists, and drug development professionals.
Mechanism of Action
DT-061 is designed to activate PP2A, a tumor suppressor that is often inactivated in various cancers.[2][3] PP2A forms a heterotrimeric holoenzyme, and DT-061 is reported to selectively stabilize the B56α-containing PP2A holoenzyme.[2] This stabilization enhances the dephosphorylation of key oncogenic proteins, such as c-MYC and AKT, leading to decreased tumor growth and induction of apoptosis. Specifically, the activation of PP2A by DT-061 can lead to the dephosphorylation of c-MYC at Serine 62, triggering its degradation.
However, it is important to note that there are conflicting reports regarding the precise mechanism of action. Some studies suggest that the cytotoxic effects of DT-061 may be independent of PP2A activation and instead result from the disruption of the Golgi apparatus and endoplasmic reticulum. Therefore, the inclusion of this compound as a negative control is critical in experimental design to delineate PP2A-specific effects.
Signaling Pathway
The proposed primary signaling pathway affected by DT-061 involves the activation of the PP2A tumor suppressor complex. This leads to the dephosphorylation and subsequent degradation of key oncogenic drivers.
Caption: Proposed signaling pathway of DT-061.
Data from Xenograft Studies
The following tables summarize quantitative data from xenograft mouse model studies investigating the efficacy of DT-061, often in combination with other agents. This compound would be expected to show no significant anti-tumor activity in these models.
Table 1: Efficacy of DT-061 as a Single Agent in KRAS-Mutant Lung Cancer Xenograft Models
| Cell Line | Mouse Strain | Treatment | Dosage | Administration | Tumor Growth Inhibition (%) | Reference |
| H358 | BALB/c nu/nu | DT-061 | 5 mg/kg | Oral gavage, daily for 4 weeks | Significant inhibition | |
| H441 | BALB/c nu/nu | DT-061 | 5 mg/kg | Oral gavage, daily for 4 weeks | Significant inhibition |
Table 2: Efficacy of DT-061 in Combination Therapy in KRAS-Driven Lung Cancer Xenograft Models
| Cell Line | Mouse Strain | Treatment | Dosage | Administration | Outcome | Reference |
| H358 or H441 | Not Specified | DT-061 + AZD6244 (MEK inhibitor) | Not Specified | Not Specified | Significantly more efficient than either compound alone |
Table 3: Efficacy of DT-061 in a Chronic Lymphocytic Leukemia (CLL) Xenograft Model
| Cell Line | Mouse Strain | Treatment | Dosage | Administration | Outcome | Reference |
| MEC1 (WT or Bax/Bak-DKO) | Rag2-/-γC-/- | DT-061 | 15 mg/kg | Oral gavage, twice a day | Inhibited tumor growth |
Experimental Protocols
Below are detailed protocols for conducting xenograft studies with this compound as a negative control.
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol is a general guideline and may need optimization for specific cell lines and research questions.
Caption: Experimental workflow for a CDX mouse model.
Detailed Steps:
-
Cell Culture: Culture the desired cancer cell line (e.g., KRAS-mutant lung cancer lines H358 or H441, or CLL line MEC1) under standard conditions.
-
Animal Models: Utilize immunodeficient mice, such as 6- to 8-week-old male BALB/c nu/nu mice or Rag2-/-γC-/- mice. All animal experiments should be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation:
-
Harvest cells and resuspend them in a suitable medium, often mixed with Matrigel.
-
Subcutaneously inject approximately 5 x 106 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., an average of 100 mm³).
-
Measure tumor dimensions with calipers regularly (e.g., every other day) and calculate tumor volume using the formula: (L x W²)/2.
-
-
Randomization and Treatment:
-
Randomly assign mice to treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (negative control)
-
Group 3: DT-061
-
Group 4 (optional): Combination therapy (e.g., DT-061 + MEK inhibitor)
-
-
Prepare drug formulations. DT-061 and its enantiomer are orally bioavailable. A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administer the compounds by oral gavage at the desired dosage and schedule (e.g., 5 mg/kg daily or 15 mg/kg twice daily).
-
-
Data Collection and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after 4 weeks of treatment or when control tumors reach a predetermined size), euthanize the mice.
-
For pharmacodynamic studies, it may be beneficial to collect tumors and other tissues at a specific time point after the final dose (e.g., 4 hours).
-
Pharmacodynamic Analysis Protocol
To confirm the on-target effects of DT-061, pharmacodynamic analyses can be performed on tumor tissues.
-
Tissue Collection and Processing:
-
Excise tumors at the study endpoint.
-
Flash-freeze a portion of the tumor in liquid nitrogen for subsequent protein or RNA analysis.
-
Fix another portion in formalin for immunohistochemistry.
-
-
Western Blotting:
-
Prepare protein lysates from the frozen tumor samples.
-
Perform western blotting to assess the phosphorylation status of PP2A substrates, such as AKT and c-MYC. A decrease in p-AKT and c-MYC levels would be expected in the DT-061 treated group but not in the this compound or vehicle groups.
-
-
Immunohistochemistry (IHC):
-
Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize the expression and localization of key proteins, such as Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).
-
Concluding Remarks
The use of this compound as a negative control in xenograft mouse models is indispensable for validating the on-target effects of the PP2A activator DT-061. The provided protocols offer a framework for designing and executing robust preclinical studies to evaluate the therapeutic potential of this class of compounds. Given the debate surrounding the mechanism of action, meticulous experimental design and comprehensive endpoint analyses are crucial for interpreting the results accurately.
References
Application Notes and Protocols for Assessing the Effects of (1S,2S,3R)-DT-061 on Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1S,2S,3R)-DT-061 is the inactive enantiomer of DT-061, a small molecule under investigation for its potential as an anti-cancer agent. DT-061 is reported to be an orally bioavailable activator of Protein Phosphatase 2A (PP2A), a family of serine/threonine phosphatases that are key regulators of cellular signaling.[1][2][3] The proposed mechanism of action for the active enantiomer, DT-061, involves the stabilization of the PP2A holoenzyme, particularly complexes containing the B56α subunit.[4][5] This stabilization is thought to enhance the dephosphorylation of oncogenic proteins such as c-MYC, thereby inducing cell death and inhibiting tumor growth. Consequently, DT-061 has been shown to induce dose-dependent inhibition of colony growth and activate caspase-3/7, suggesting an apoptotic mechanism of cell death.
However, some studies suggest that the cytotoxic effects of DT-061 may be independent of PP2A and could be related to the disruption of the Golgi apparatus and endoplasmic reticulum. Given these conflicting findings, rigorous assessment of its effects on cell viability is crucial.
These application notes provide detailed protocols for assessing the effects of this compound on cell viability, using its active enantiomer DT-061 as the primary test compound and this compound as a negative control to ensure the specificity of the observed effects. A panel of standard cell viability assays is described to generate a comprehensive understanding of the compound's cellular impact.
Data Presentation
Table 1: Summary of Cell Viability and Cytotoxicity Assays
| Assay Type | Principle | Endpoint Measured | Advantages | Disadvantages |
| Metabolic Assays | ||||
| MTT/XTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product. | Colorimetric change proportional to the number of metabolically active cells. | Simple, high-throughput, cost-effective. | Can be influenced by changes in cellular metabolism not related to viability. Insoluble formazan crystals in MTT assay require a solubilization step. |
| CellTiter-Glo® | Luminescent assay that quantifies ATP, an indicator of metabolically active cells. | Luminescence signal directly proportional to the number of viable cells. | Highly sensitive, fast, and suitable for high-throughput screening. | Signal can be affected by conditions that alter intracellular ATP levels without causing cell death. |
| Membrane Integrity Assays | ||||
| Trypan Blue Exclusion | Dye exclusion by intact cell membranes of viable cells. Dead cells with compromised membranes take up the blue dye. | Microscopic enumeration of stained (dead) versus unstained (viable) cells. | Simple, rapid, and inexpensive. | Subjective, lower throughput, and may not detect cells in early stages of apoptosis. |
| Propidium Iodide (PI) Staining with Flow Cytometry | PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. It stains the nucleus of dead cells. | Quantification of fluorescently labeled dead cells using a flow cytometer. | Provides quantitative data on the percentage of dead cells in a population. Can be combined with other fluorescent markers. | Requires a flow cytometer. |
| Apoptosis Assays | ||||
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI stains late apoptotic and necrotic cells. | Flow cytometric quantification of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells. | Distinguishes between different stages of cell death. | Requires a flow cytometer and careful handling to avoid inducing membrane damage. |
| Caspase-Glo® 3/7 Assay | Luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in apoptosis. | Luminescence signal proportional to the amount of active caspase-3/7. | Highly sensitive, specific for apoptosis, and suitable for high-throughput screening. | Transient nature of caspase activation requires time-course experiments. |
Experimental Protocols
General Considerations
-
Cell Line Selection: Choose cell lines relevant to the research question (e.g., KRAS-mutant or MYC-driven cancer cell lines for DT-061).
-
Compound Preparation: Prepare stock solutions of this compound and DT-061 in a suitable solvent (e.g., DMSO). Prepare a vehicle control using the same concentration of the solvent.
-
Dose-Response and Time-Course: Perform experiments over a range of concentrations and time points to determine the IC50 and to understand the kinetics of the cellular response.
Protocol 1: MTT Assay for Metabolic Activity
Objective: To assess the effect of this compound on cell metabolic activity as an indicator of cell viability.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound and DT-061
-
DMSO (vehicle)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of DT-061 and this compound in complete medium. Include a vehicle control.
-
Remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using a solubilizing agent other than DMSO, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Selected cancer cell line
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound and DT-061
-
DMSO (vehicle)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of DT-061, this compound, or vehicle for the desired time.
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Caspase-Glo® 3/7 Assay
Objective: To measure the activity of executioner caspases 3 and 7 as a marker of apoptosis.
Materials:
-
Selected cancer cell line
-
White-walled 96-well plates
-
Complete cell culture medium
-
This compound and DT-061
-
DMSO (vehicle)
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at an optimal density.
-
Treat cells with a range of concentrations of DT-061, this compound, or vehicle.
-
Incubate for the desired time period.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample using a luminometer.
Mandatory Visualizations
Caption: Experimental workflow for assessing the effects of this compound on cell viability.
Caption: Proposed signaling pathways for DT-061-induced effects on cell viability.
References
proper storage and handling of (1S,2S,3R)-DT-061 powder and solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S,3R)-DT-061 is the enantiomer of DT-061, a potent and orally bioavailable activator of Protein Phosphatase 2A (PP2A). DT-061 exerts its effects by selectively stabilizing the PP2A-B56α holoenzyme, leading to the dephosphorylation of key oncogenic proteins such as c-MYC and phospho-AKT. In contrast, this compound is utilized as a negative control in research settings to ensure that the observed biological effects are specifically due to the PP2A-activating properties of DT-061 and not off-target or non-specific chemical effects.[1] Proper storage and handling of both the powder and solution forms of this compound are critical for maintaining its integrity and ensuring the validity of experimental results.
These application notes provide detailed guidelines for the storage, handling, and use of this compound powder and solutions in a research environment.
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₅H₂₃F₃N₂O₅S |
| Molecular Weight | 520.52 g/mol |
| CAS Number | 1809427-20-0 |
| Appearance | Solid powder |
Storage and Stability
Proper storage of this compound is essential to prevent degradation and maintain its chemical integrity.
This compound Powder
| Storage Condition | Shelf Life | Notes |
| -20°C | 3 years | Store in a dry, dark environment. |
This compound Solutions
The stability of this compound in solution is dependent on the solvent and storage temperature. It is highly recommended to prepare fresh solutions for experiments. If storage is necessary, follow the guidelines below.
| Solvent | Storage Temperature | Shelf Life | Notes |
| DMSO | -80°C | 6 months | [1] Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | -20°C | 1 month | [1] For shorter-term storage. |
Solution Preparation
This compound exhibits solubility in various organic solvents. For most in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
Solubility Data
| Solvent | Maximum Solubility | Notes |
| DMSO | 125 mg/mL (240.14 mM) | [2] Sonication may be required to fully dissolve the compound. |
| Water | < 0.1 mg/mL | Insoluble in aqueous solutions. |
Protocol for Preparing a 10 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.21 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder. For 5.21 mg, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Experimental Protocols
As a negative control, this compound should be used in parallel with its active enantiomer, DT-061, at the same concentrations to demonstrate the specificity of the observed effects.
Protocol: In Vitro Cell Viability Assay (e.g., MTS/MTT Assay)
This protocol outlines the use of this compound as a negative control in a cell viability assay to assess the specific cytotoxic or anti-proliferative effects of DT-061.
Materials:
-
Cancer cell line of interest (e.g., KRAS-mutant lung cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
DT-061 stock solution (e.g., 10 mM in DMSO)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of DT-061 and this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Include wells for vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of DT-061, this compound, or vehicle.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. The results should show a dose-dependent decrease in viability for DT-061-treated cells, while this compound should have a minimal effect, similar to the vehicle control.
Protocol: Western Blot Analysis of PP2A Signaling
This protocol describes how to use this compound to confirm that changes in protein phosphorylation are due to the specific activation of PP2A by DT-061.
Materials:
-
Cells treated with DT-061, this compound, and vehicle as described above.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-c-MYC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Analyze the band intensities. A specific effect of DT-061 would be a decrease in the levels of phospho-AKT and c-MYC, while total AKT and GAPDH levels remain unchanged. The this compound-treated samples should show no significant changes compared to the vehicle control.
Visualizations
Signaling Pathway of DT-061
Caption: DT-061 activates PP2A, leading to dephosphorylation of p-AKT and p-c-MYC.
Experimental Workflow for Negative Control Validation
Caption: Workflow for using this compound as a negative control.
References
Unraveling the Role of (1S,2S,3R)-DT-061: A Case of Mistaken Identity in EP4 Receptor Antagonism
Initial investigations into the utility of (1S,2S,3R)-DT-061 for high-throughput screening (HTS) assays targeting the prostaglandin E2 receptor 4 (EP4) have revealed a critical misidentification of the compound's primary biological activity. Scientific literature consistently identifies this compound not as a selective EP4 receptor antagonist, but as an enantiomer of DT-061, a potent and orally active activator of Protein Phosphatase 2A (PP2A).[1][2][3] In research contexts, this compound serves as a crucial negative control to delineate the specific effects of PP2A activation by its active counterpart, DT-061, particularly in studies of KRAS-mutant and MYC-driven cancers.[1][3]
The primary role of DT-061 is to stabilize the B56α-PP2A holoenzyme, thereby promoting the dephosphorylation of key oncogenic proteins like c-MYC. This mechanism is central to its anti-tumor properties. Given that this compound is the inactive enantiomer, its use in an HTS assay designed to identify inhibitors of the EP4 receptor would be scientifically unfounded.
Therefore, this document pivots to address the underlying interest of the user: to provide a comprehensive application note and detailed protocols for incorporating a representative selective EP4 receptor antagonist into HTS assays. This guide will serve as a valuable resource for researchers and drug development professionals working to identify novel modulators of the EP4 signaling pathway.
Application Notes for a Selective EP4 Receptor Antagonist in High-Throughput Screening
Introduction
The prostaglandin E2 receptor 4 (EP4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathophysiological processes, including inflammation, pain, cancer, and immune responses. The binding of its endogenous ligand, prostaglandin E2 (PGE2), primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). The EP4 receptor can also signal through alternative pathways, such as the PI3K/AKT pathway. The diverse roles of EP4 make it an attractive therapeutic target, and the identification of selective antagonists is a key objective in drug discovery. High-throughput screening (HTS) provides a robust platform for the rapid evaluation of large compound libraries to identify novel EP4 inhibitors.
Principle of the Assay
The protocols described herein focus on a cell-based HTS assay designed to quantify the ability of test compounds to antagonize the PGE2-induced activation of the EP4 receptor. A common and effective method for monitoring EP4 activation is the measurement of intracellular cAMP levels. In this assay format, cells expressing the human EP4 receptor are stimulated with PGE2 in the presence of a test compound. A selective EP4 antagonist will compete with PGE2 for binding to the receptor, thereby inhibiting the downstream production of cAMP. The change in cAMP levels can be detected using various methods, such as competitive immunoassays or reporter gene assays.
Data Presentation
The potency of a selective EP4 receptor antagonist is typically determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist that inhibits 50% of the maximal response induced by an agonist. The following table summarizes representative quantitative data for a hypothetical selective EP4 receptor antagonist.
| Parameter | Value | Assay Conditions |
| IC50 | 15 nM | cAMP accumulation assay, 10 µM PGE2 stimulation |
| Binding Affinity (Ki) | 5 nM | Radioligand binding assay, [3H]-PGE2 |
| Selectivity | >1000-fold vs. EP1, EP2, EP3 | Respective receptor binding or functional assays |
| Mechanism of Action | Competitive Antagonist | Schild analysis |
Experimental Protocols
Cell Culture and Maintenance
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Cell Line: HEK293 cells stably expressing the human EP4 receptor.
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Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 at 500 µg/mL).
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Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
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Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
cAMP Accumulation Assay (HTS Format)
This protocol is optimized for a 384-well plate format.
Materials:
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HEK293-hEP4 cells
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Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA), pH 7.4.
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Stimulation Buffer: Assay Buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
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PGE2 (agonist)
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Selective EP4 receptor antagonist (positive control)
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Test compounds
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cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based)
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384-well white, solid-bottom assay plates
Procedure:
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Cell Plating:
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Harvest HEK293-hEP4 cells using a non-enzymatic cell dissociation solution.
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Resuspend cells in growth medium without selection antibiotic to a density of 2 x 10^5 cells/mL.
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Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
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Incubate the plate for 24 hours at 37°C with 5% CO2.
-
-
Compound Preparation and Addition:
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Prepare serial dilutions of test compounds and the positive control antagonist in Stimulation Buffer.
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The final concentration of DMSO in the assay should be kept below 0.5%.
-
Remove the growth medium from the cell plate and add 10 µL of Stimulation Buffer.
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Add 5 µL of the diluted test compounds or control antagonist to the appropriate wells.
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Incubate for 30 minutes at room temperature.
-
-
Agonist Stimulation:
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Prepare a solution of PGE2 in Stimulation Buffer at a concentration that elicits a maximal response (e.g., 10 µM).
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Add 5 µL of the PGE2 solution to all wells except the negative control wells (which receive 5 µL of Stimulation Buffer).
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Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
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Following the manufacturer's instructions for the chosen cAMP detection kit, add the detection reagents to each well.
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Incubate for the recommended time (typically 1-2 hours) at room temperature.
-
-
Data Acquisition:
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Read the plate using a plate reader compatible with the detection technology (e.g., a fluorescence or luminescence reader).
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Data Analysis
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Normalization:
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The raw data should be normalized to the positive and negative controls:
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0% Inhibition (Maximal Signal): Wells with cells, PGE2, and no antagonist.
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100% Inhibition (Basal Signal): Wells with cells and no PGE2 or antagonist.
-
-
-
Dose-Response Curves:
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Plot the normalized response as a function of the log concentration of the test compound.
-
-
IC50 Determination:
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Fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value for each active compound.
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Mandatory Visualizations
References
Troubleshooting & Optimization
(1S,2S,3R)-DT-061 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (1S,2S,3R)-DT-061, with a focus on addressing its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the enantiomer of DT-061, which is an orally bioavailable activator of Protein Phosphatase 2A (PP2A).[1][2] DT-061 functions as a molecular glue, selectively binding to a unique pocket at the interface of the PP2A Aα, Cα, and B56α subunits.[3][4] This binding stabilizes the B56α-PP2A holoenzyme in an active state, promoting the dephosphorylation of specific substrates, such as the oncoprotein c-MYC.[3] this compound is often used as a negative control in research settings to distinguish the specific effects of the active DT-061 enantiomer.
Q2: I am having trouble dissolving this compound in aqueous buffers for my in vitro experiments. What are its solubility properties?
This compound is practically insoluble in water (< 0.1 mg/mL). However, it exhibits high solubility in dimethyl sulfoxide (DMSO) at 125 mg/mL (240.14 mM), though sonication may be required. For most in vitro cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous culture medium.
Q3: What is the recommended procedure for preparing a stock solution of this compound?
It is advised to prepare a stock solution in DMSO. For instance, a 10 mM stock solution in DMSO is a common starting point. When preparing, ensure the compound is fully dissolved, using ultrasonication if necessary. Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).
Q4: When I dilute my DMSO stock solution into my aqueous buffer, the compound precipitates. How can I prevent this?
Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds. Here are some strategies to mitigate this:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low (typically ≤ 0.5%) to minimize solvent-induced artifacts and toxicity.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium.
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Vortexing During Dilution: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring to promote rapid dispersion.
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Use of Surfactants: For certain applications, the inclusion of a small amount of a biocompatible surfactant, like Tween-80, in the final aqueous solution can help maintain solubility.
Troubleshooting Guide: Solubility Issues
This guide provides systematic steps to address common solubility problems encountered with this compound.
Issue 1: Compound fails to dissolve in DMSO.
-
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. Moisture in DMSO can reduce the solubility of some compounds.
-
Increase Mechanical Agitation: Vortex the solution vigorously for an extended period.
-
Apply Gentle Heat: Warm the solution gently (e.g., in a 37°C water bath) while mixing. Avoid excessive heat to prevent compound degradation.
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Use Sonication: Place the vial in an ultrasonic bath for short intervals to break up any aggregates.
-
Issue 2: Precipitate forms immediately upon dilution into aqueous buffer.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation upon dilution.
Issue 3: Compound is not soluble enough for in vivo studies.
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Formulation Strategies: For in vivo applications requiring higher concentrations, co-solvent formulations are necessary. Below are established protocols that yield clear solutions or stable suspensions.
Quantitative Data & Experimental Protocols
Solubility Data Summary
| Solvent | Concentration | Appearance | Reference |
| Water | < 0.1 mg/mL | Insoluble | |
| DMSO | 125 mg/mL (240.14 mM) | Clear (may need ultrasonic) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.00 mM) | Clear Solution | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (4.00 mM) | Suspended Solution | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.00 mM) | Clear Solution |
Detailed Experimental Protocols for In Vivo Formulations
Protocol 1: Co-Solvent Formulation (Clear Solution)
This protocol is suitable for preparing a clear solution for oral or parenteral administration.
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Prepare Stock Solution: Dissolve this compound in DMSO to a concentration of 20.8 mg/mL.
-
Add Co-solvents: In a sterile tube, add the following components in the specified order, ensuring complete mixing after each addition:
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100 µL of the 20.8 mg/mL DMSO stock solution.
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400 µL of PEG300. Mix until uniform.
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50 µL of Tween-80. Mix until uniform.
-
-
Add Saline: Add 450 µL of saline to bring the total volume to 1 mL.
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Final Mix: Vortex thoroughly until a clear, homogenous solution is obtained. The final concentration will be 2.08 mg/mL.
Protocol 2: Corn Oil Formulation (Clear Solution)
This protocol is often used for oral gavage.
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Prepare Stock Solution: Dissolve this compound in DMSO to a concentration of 20.8 mg/mL.
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Combine with Oil: In a sterile tube, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
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Final Mix: Vortex thoroughly until a clear, homogenous solution is achieved. The final concentration will be ≥ 2.08 mg/mL. Note: The long-term stability of this formulation should be considered, especially for studies exceeding two weeks.
Mechanism of Action Visualization
The active enantiomer, DT-061, stabilizes the PP2A-B56α holoenzyme, leading to the dephosphorylation of key oncogenic proteins like c-MYC.
Caption: Mechanism of DT-061 as a PP2A-B56α stabilizer.
References
troubleshooting unexpected results with (1S,2S,3R)-DT-061 control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (1S,2S,3R)-DT-061 as a negative control in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a control?
This compound is the inactive enantiomer of DT-061, a potent and orally active activator of Protein Phosphatase 2A (PP2A).[1][2] As the inactive stereoisomer, it serves as a crucial negative control to demonstrate that the observed biological effects of DT-061 are due to its specific interaction with and activation of PP2A, rather than off-target or non-specific chemical effects.
Q2: I am observing unexpected activity with my this compound control. What are the possible causes?
Unexpected activity from a negative control can arise from several factors:
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Compound Purity and Integrity: Verify the purity of your this compound lot. Impurities or degradation could lead to unforeseen biological activity.
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Solubility Issues: Poor solubility can lead to compound precipitation and non-specific effects on cells. Ensure the compound is fully dissolved according to recommended protocols.
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Off-Target Effects: While designed to be inactive towards PP2A, at high concentrations, small molecules can exhibit off-target effects. Recent studies have suggested that the cytotoxicity of DT-061 and related compounds may have PP2A-independent effects, such as disruption of the Golgi and ER structures.[3][4] It is possible the control compound shares some of these liabilities.
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Experimental Artifacts: Re-evaluate your experimental setup, including reagent quality, cell line integrity, and potential contamination.
Q3: My cells are showing toxicity with this compound. Is this expected?
While this compound is expected to be inactive as a PP2A activator, it may still exhibit cytotoxicity at higher concentrations, similar to the active compound, DT-061. This could be due to off-target effects or general cellular stress.[3] It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental duration.
Q4: What is the expected outcome when using this compound in a c-MYC or p-AKT phosphorylation assay?
In an assay measuring the phosphorylation of PP2A substrates like c-MYC or p-AKT, the active compound DT-061 is expected to decrease their phosphorylation levels. Conversely, the this compound control should not produce a significant change in the phosphorylation status of these proteins compared to the vehicle-treated control.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data with this compound
| Possible Cause | Recommended Action |
| Poor Solubility | The compound is soluble in DMSO but insoluble in water. Ensure the stock solution is clear and that the final concentration in your cell culture medium does not lead to precipitation. Sonication may aid dissolution. |
| Compound Degradation | Improper storage can lead to degradation. Store stock solutions at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. |
| Inappropriate Concentration | Using a concentration that is too high may induce off-target effects or cytotoxicity. Perform a dose-response experiment to identify a suitable concentration where the control is inert. |
Issue 2: this compound Shows Similar Activity to the Active Compound DT-061
| Possible Cause | Recommended Action |
| Compound Mix-Up | Ensure that the vials containing the active and control compounds have not been accidentally swapped. Verify the identity of the compounds if possible. |
| Contamination | Cross-contamination of the control compound with the active compound can lead to misleading results. Use separate pipette tips and tubes for each compound. |
| PP2A-Independent Effects | The observed phenotype might be independent of PP2A activation. Consider alternative assays to confirm the mechanism of action, such as measuring PP2A holoenzyme assembly. |
Data and Protocols
Compound Information
| Property | Value | Reference |
| Molecular Formula | C25H23F3N2O5S | |
| Molecular Weight | 520.52 g/mol | |
| CAS Number | 1809427-20-0 |
Solubility and Stock Solution Preparation
| Solvent | Solubility | Storage | Reference |
| DMSO | 125 mg/mL (240.14 mM) | -80°C (6 months), -20°C (1 month) | |
| Water | < 0.1 mg/mL (insoluble) | N/A | |
| In Vivo Formulation 1 | ≥ 2.08 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | Prepare fresh | |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL in 10% DMSO, 90% corn oil | Prepare fresh |
Experimental Protocol: Western Blot for c-MYC Phosphorylation
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Cell Culture: Plate KRAS-mutant lung cancer cells (e.g., H358, H441) at a suitable density and allow them to adhere overnight.
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Compound Treatment: Prepare fresh dilutions of DT-061 and this compound in cell culture medium. Treat cells with the compounds at the desired concentrations for the specified duration (e.g., 2-6 hours). Include a vehicle-only control (e.g., DMSO).
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
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Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
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Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against phospho-c-MYC (Ser62) and total c-MYC overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
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Data Analysis: Quantify the band intensities and normalize the phospho-c-MYC signal to total c-MYC and the loading control.
Visualizations
Caption: PP2A signaling pathway and the effect of DT-061.
References
optimizing (1S,2S,3R)-DT-061 concentration to avoid cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of (1S,2S,3R)-DT-061 to avoid cytotoxicity and ensure its proper use as a negative control in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to DT-061?
A1: this compound is the enantiomer of DT-061.[1] DT-061 is an orally bioavailable activator of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase.[2][3][4] DT-061 functions by selectively stabilizing the B56α-PP2A holoenzyme, promoting the dephosphorylation of oncogenic proteins like c-MYC.[5] this compound is intended for use as a negative control in experiments involving DT-061 to help ensure that the observed effects are due to the specific PP2A-activating properties of DT-061.
Q2: Why is it important to optimize the concentration of this compound?
A2: While this compound is designed as a negative control, high concentrations of any small molecule can lead to off-target effects and cytotoxicity, which can confound experimental results. Optimizing the concentration ensures that it remains biologically inert in your experimental system, providing a true baseline for comparison with the active compound, DT-061.
Q3: What is the proposed mechanism of action for DT-061's anti-cancer effects?
A3: DT-061 is reported to bind to a unique pocket at the interface of the PP2A Aα, Cα, and B56α subunits. This binding stabilizes the heterotrimeric complex, enhancing its phosphatase activity towards specific substrates like c-MYC, thereby inducing cell death and inhibiting tumor growth.
Q4: Are there alternative or conflicting findings regarding the cytotoxicity of DT-061?
A4: Yes, some studies suggest that the cytotoxicity of DT-061 may be independent of its effects on PP2A. Research has indicated that DT-061 might disrupt the Golgi apparatus and the endoplasmic reticulum (ER), leading to cellular toxicity through mechanisms unrelated to PP2A-B56 biology. This highlights the importance of careful dose-response studies and appropriate controls.
Troubleshooting Guide: Optimizing this compound Concentration
This guide will help you address common issues encountered when determining the optimal, non-cytotoxic concentration of this compound for your experiments.
| Problem | Possible Cause | Suggested Solution |
| Unexpected cytotoxicity observed with this compound. | The concentration used is too high, leading to off-target effects. | Perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) and increasing to the highest concentration of DT-061 you plan to use. Determine the highest concentration of this compound that does not significantly impact cell viability compared to the vehicle control. |
| Cell line is particularly sensitive to the compound or vehicle (e.g., DMSO). | Lower the final concentration of the vehicle in your culture medium. Run a vehicle-only control series to determine its toxicity threshold. | |
| Contamination of the compound stock. | Ensure proper storage of the compound stock solution (-20°C for short-term, -80°C for long-term). Use sterile techniques when preparing working solutions. | |
| This compound shows similar effects to DT-061. | The compound may not be acting as an effective negative control in your specific model. | Verify the identity and purity of your this compound stock. As some studies suggest PP2A-independent cytotoxicity for DT-061, consider that both enantiomers might share off-target effects at high concentrations. Evaluate endpoints that are specific to PP2A activation (e.g., c-MYC phosphorylation) to differentiate the activity of the two compounds. |
| High variability in cytotoxicity assays. | Inconsistent cell seeding density or metabolic activity of cells. | Ensure a consistent number of viable cells are seeded in each well. Allow cells to adhere and resume logarithmic growth before adding the compound. |
| Assay interference. | The compound may interfere with the readout of your viability assay (e.g., colorimetric or fluorometric). Run parallel assays using different detection methods (e.g., MTT vs. CellTiter-Glo® vs. Trypan Blue exclusion) to confirm results. |
Quantitative Data Summary
The following table summarizes reported IC50 values for the active enantiomer, DT-061, in different cancer cell lines. This data can serve as a reference for the expected potency of the active compound and help in designing the concentration range for testing the negative control, this compound.
| Cell Line | Cancer Type | IC50 of DT-061 (µM) |
| HCC827 | Lung Adenocarcinoma | 14.3 |
| HCC3255 | Lung Adenocarcinoma | 12.4 |
| H441 | Lung Adenocarcinoma | Dose-dependent inhibition of colony growth |
| H358 | Lung Adenocarcinoma | Dose-dependent inhibition of colony growth |
Data compiled from existing research.
Experimental Protocols
Protocol: Determining the Optimal Non-Cytotoxic Concentration of this compound using an MTT Assay
This protocol outlines a standard procedure to assess the cytotoxicity of this compound.
1. Materials:
- Your cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- This compound stock solution (e.g., 10 mM in DMSO)
- DT-061 stock solution (positive control)
- Vehicle control (e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Plate reader capable of measuring absorbance at 570 nm
2. Procedure:
- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Preparation: Prepare serial dilutions of this compound and DT-061 in complete culture medium. A common concentration range to test is 0.1, 0.5, 1, 5, 10, 20, 50, and 100 µM. Also, prepare a vehicle control with the same final DMSO concentration as the highest compound concentration.
- Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compounds and the vehicle control.
- Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
- Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
- Measurement: Read the absorbance at 570 nm using a plate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to identify the highest concentration of this compound that does not cause a significant decrease in cell viability.
Visualizations
Signaling Pathway of DT-061
Caption: Proposed mechanism of action for DT-061.
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for determining optimal concentration.
Troubleshooting Logic for Unexpected Cytotoxicity
Caption: Decision tree for troubleshooting cytotoxicity.
References
Technical Support Center: Artifacts of Using Inactive Enantiomers in Research
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of supposedly "inactive" enantiomers in research. It is intended for researchers, scientists, and drug development professionals who may encounter unexpected results or artifacts in their experiments due to the presence of a distomer (the less active enantiomer).
Frequently Asked Questions (FAQs)
Q1: What is an "inactive" enantiomer and why is it a concern in research?
An enantiomer is one of two stereoisomers that are mirror images of each other but are not superimposable.[1] In pharmacology, the more potent enantiomer is referred to as the "eutomer," while the less potent one is called the "distomer".[2] It is a common misconception that the distomer is completely inactive. Often, it can have its own distinct pharmacological or toxicological profile, interact with different biological targets, or undergo metabolic conversion to the active enantiomer.[3][4] This can lead to misinterpretation of experimental data, unexpected side effects, and challenges in developing safe and effective drugs.
Q2: Can the "inactive" enantiomer exhibit its own biological activity?
Yes, the "inactive" enantiomer can possess its own, sometimes dramatically different, biological activity. A classic example is thalidomide, where the (R)-enantiomer has sedative effects, while the (S)-enantiomer is teratogenic, causing severe birth defects.[3] Similarly, for the penicillamine, the S-isomer is a potent agent for treating chronic arthritis, whereas the R-isomer is highly toxic. These examples underscore the importance of studying enantiomers as separate chemical entities.
Q3: What is chiral inversion and when should I be concerned about it?
Chiral inversion is the process where one enantiomer is converted into its mirror image in vivo. This is a significant concern when an "inactive" R-enantiomer can be transformed into the active S-enantiomer, effectively acting as a prodrug. A well-known example is ibuprofen, where the R-enantiomer undergoes unidirectional chiral inversion to the more active S-enantiomer in the body. This process can complicate pharmacokinetic and pharmacodynamic studies, as the observed in vivo activity of a racemate may be greater than what would be predicted from the in vitro activity of the eutomer alone. Chiral inversion can be influenced by factors such as the rate of drug absorption.
Q4: How can the presence of an inactive enantiomer affect the physicochemical properties of my compound?
Enantiomers have identical physical properties in an achiral environment, but a 50:50 mixture of enantiomers (a racemate) can crystallize differently than the pure enantiomers. This can lead to differences in physical properties such as melting point and solubility. Racemic mixtures can exist as:
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Racemic compounds (racemates): The two enantiomers crystallize together in a 1:1 ratio, forming a unique crystal lattice. These often have different melting points and can be less soluble than the pure enantiomers.
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Conglomerates: The enantiomers crystallize separately, forming a physical mixture of pure enantiomer crystals. In this case, the solubility of the racemic mixture is typically higher than that of the individual enantiomers.
These differences can impact drug formulation, dissolution, and bioavailability.
Q5: What are the regulatory expectations regarding enantiomeric purity?
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the development of stereoisomeric drugs. These guidelines emphasize the importance of characterizing each enantiomer separately. Developers are generally required to investigate the pharmacological and toxicological properties of individual enantiomers and justify the decision to market a single enantiomer or a racemic mixture.
Troubleshooting Guides
Unexpected or Inconsistent Biological Activity
Q: My supposedly "inactive" enantiomer is showing activity in my assay. What could be the cause?
This is a common issue that can arise from several factors. The following workflow can help you diagnose the problem.
Possible Causes and Solutions:
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Inherent Activity of the Distomer: The "inactive" enantiomer may have its own biological activity, possibly through a different mechanism or at a different target.
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Solution: Perform target screening or profiling assays to identify potential off-targets of the distomer.
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Chiral Inversion in the Assay: The distomer may be converting to the active eutomer under the experimental conditions (e.g., in cell culture media, over time, or at a certain temperature).
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Solution: Analyze the enantiomeric purity of the compound in the assay medium over time using a chiral analytical method.
-
-
Enantiomeric Contamination: The sample of the "inactive" enantiomer may be contaminated with a small amount of the highly potent active enantiomer.
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Solution: Re-purify the sample and confirm its enantiomeric excess (e.e.) using a validated chiral separation method.
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Data Presentation: Example of Enantiomeric Activity Differences
| Compound | Target X IC50 (µM) |
| (S)-Enantiomer (Eutomer) | 0.5 |
| (R)-Enantiomer (Distomer) | 1.1 |
| Racemic Mixture | 2.4 |
Chiral Separation and Purity Analysis Issues
Q: I'm having trouble separating enantiomers using chiral HPLC. What should I check?
Chiral HPLC can be challenging. A systematic approach to method development and troubleshooting is crucial.
Troubleshooting Common Chiral HPLC Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | Unsuitable Chiral Stationary Phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). |
| Incorrect mobile phase. | Try different solvent systems (e.g., hexane/alcohol, acetonitrile/water). | |
| Suboptimal temperature. | Vary the column temperature; lower temperatures often improve resolution. | |
| Peak Tailing | Secondary interactions with the stationary phase. | For basic compounds, add a basic modifier (e.g., diethylamine). For acidic compounds, add an acidic modifier (e.g., trifluoroacetic acid). |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Inconsistent Retention Times | Insufficient column equilibration. | Equilibrate the column with at least 20-30 column volumes of mobile phase. |
| Mobile phase instability or evaporation. | Prepare fresh mobile phase daily and keep the reservoir capped. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Experimental Protocols: General Protocol for Chiral HPLC Method Development
-
Column Selection: Based on the analyte's structure, select a few candidate chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often a good starting point.
-
Mobile Phase Screening:
-
Normal Phase: Screen with mixtures of hexane and an alcohol (e.g., isopropanol, ethanol).
-
Reversed Phase: Screen with mixtures of water/buffer and an organic solvent (e.g., acetonitrile, methanol).
-
Polar Organic Mode: Screen with mixtures of polar organic solvents (e.g., acetonitrile/methanol).
-
-
Initial Analysis: Inject a racemic standard and evaluate the chromatogram for any signs of separation.
-
Optimization: If partial separation is observed, optimize the following parameters:
-
Mobile Phase Composition: Fine-tune the ratio of the solvents.
-
Additives: For acidic or basic analytes, add a small amount (e.g., 0.1%) of a modifier like trifluoroacetic acid (TFA) or diethylamine (DEA).
-
Flow Rate: Lower the flow rate to increase the interaction time with the CSP and potentially improve resolution.
-
Temperature: Adjust the column temperature. Both increasing and decreasing the temperature can affect selectivity.
-
-
Validation: Once a satisfactory separation is achieved, validate the method for its intended purpose (e.g., for linearity, accuracy, and precision).
In Vivo Study Discrepancies
Q: The in vivo efficacy of my racemic mixture is higher than expected based on the in vitro activity of the active enantiomer. Why?
This discrepancy often points to in vivo chiral inversion, where the less active enantiomer is converted into the more active one.
Data Presentation: Pharmacokinetic Parameters of Ibuprofen Enantiomers After Racemic Administration
| Parameter | (R)-Ibuprofen | (S)-Ibuprofen |
| AUC (µg·h/mL) | 55.38 ± 17.79 | 92.51 ± 30.68 |
| Mean Residence Time (h) | 5.52 ± 1.25 | 7.04 ± 1.30 |
Data are presented as mean ± SD for a sustained-release formulation. The higher AUC for (S)-ibuprofen, despite a 50:50 administration, indicates the conversion of (R)-ibuprofen to (S)-ibuprofen.
Experimental Protocols: Protocol to Assess In Vivo Chiral Inversion
-
Animal Model: Select an appropriate animal model.
-
Drug Administration: Administer the pure "inactive" enantiomer to a group of animals. Include a control group receiving the vehicle.
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Sample Preparation: Extract the drug and any metabolites from the plasma samples.
-
Chiral Analysis: Use a validated chiral analytical method (e.g., chiral HPLC-MS/MS) to quantify the concentrations of both the administered enantiomer and its potential inverted counterpart in each plasma sample.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time curves for both enantiomers. The appearance and accumulation of the "active" enantiomer over time is evidence of chiral inversion.
Formulation and Solubility Issues
Q: I'm observing different solubility for my pure enantiomer compared to the racemic mixture. Is this normal?
Yes, this is normal and expected. The solubility of a chiral compound can differ significantly between its pure enantiomeric form and its racemic mixture due to differences in their crystal lattice structures.
-
If the racemate forms a racemic compound , it often has a more stable crystal lattice and thus lower solubility than the pure enantiomer.
-
If the racemate forms a conglomerate , the solubility of the 50:50 mixture is typically higher than that of the pure enantiomer.
Data Presentation: Example of Solubility Differences
| Form of Tartaric Acid | Solubility in Water at 20°C ( g/100 mL) |
| (+)-Tartaric Acid (Pure Enantiomer) | 139 |
| (-)-Tartaric Acid (Pure Enantiomer) | 139 |
| (±)-Tartaric Acid (Racemic Compound) | 20.6 |
| meso-Tartaric Acid (Diastereomer) | 125 |
This difference in solubility can have significant implications for drug formulation, affecting dissolution rates and ultimately, bioavailability. It is a critical parameter to evaluate early in the drug development process.
References
minimizing off-target effects when using (1S,2S,3R)-DT-061
Technical Support Center: (1S,2S,3R)-DT-061
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this compound and troubleshooting potential experimental issues, with a focus on minimizing and understanding off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is the enantiomer of DT-061.[1][2][3] DT-061 is an orally active, small-molecule activator of Protein Phosphatase 2A (PP2A).[4][5] Specifically, DT-061 stabilizes the B56α-PP2A holoenzyme, leading to the dephosphorylation of specific substrates like c-MYC. Due to its stereoisomeric relationship with the active compound, this compound is designed to be used as a negative control in experiments involving DT-061. Its use is critical to demonstrate that the observed biological effects are due to the specific action of DT-061 and not a result of non-specific or off-target effects of the chemical scaffold.
Q2: What is the mechanism of action of the active enantiomer, DT-061, and how should this compound differ?
The active compound, DT-061, functions as a "molecular glue," binding to a unique pocket at the interface of the A, C, and B56α subunits of the PP2A heterotrimer. This binding stabilizes the active enzyme complex, enhancing its phosphatase activity towards specific substrates. This leads to downstream effects such as the dephosphorylation of the oncoprotein c-MYC, inducing cell death, and reducing tumor growth in certain cancer models.
As the inactive enantiomer, this compound is not expected to fit into this specific binding pocket and therefore should not stabilize the PP2A-B56α holoenzyme or elicit the downstream signaling effects observed with DT-061. Any observed activity with this compound should be considered an off-target effect or a result of experimental artifacts.
Q3: How should I prepare and store this compound?
Proper handling and storage are crucial to maintain the integrity of the compound.
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Storage of Stock Solutions : Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Powder Storage : The powdered form of the compound can be stored at -20°C for up to 3 years.
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Solubility : The solubility of this compound is provided in the table below. It is highly soluble in DMSO. For cellular experiments, ensure the final DMSO concentration is low and consistent across all conditions (including vehicle controls) to avoid solvent-induced artifacts.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (240.14 mM) | Ultrasonic may be needed. |
| H₂O | < 0.1 mg/mL | Insoluble. |
(Data sourced from MedChemExpress product information)
Table 2: In Vivo Formulation Examples for the Active Enantiomer (DT-061)
These formulations for the active enantiomer can be adapted for the negative control in in vivo studies. Always include a vehicle-only control group.
| Protocol | Components | Final Concentration | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Clear solution. |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Clear solution. Use with caution for dosing periods over half a month. |
(Data sourced from MedChemExpress product information)
Diagrams
Caption: Mechanism of Action: DT-061 vs. This compound.
References
stability of (1S,2S,3R)-DT-061 in cell culture media over time
Welcome to the technical support center for (1S,2S,3R)-DT-061. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing DT-061 effectively in their experiments. Below you will find frequently asked questions and troubleshooting guides to address common challenges related to the stability of DT-061 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule activator of Protein Phosphatase 2A (PP2A).[1] It has been shown to selectively stabilize the PP2A-B56α holoenzyme, which is a tumor suppressor.[2][3][4] By stabilizing this complex, DT-061 promotes the dephosphorylation of key oncogenic proteins like c-MYC, leading to their inactivation and subsequent anti-tumor effects.[2] However, it is worth noting that some studies have questioned the direct and selective effect on PP2A, suggesting potential off-target effects or different mechanisms of cytotoxicity.
Q2: How should I store DT-061 stock solutions?
A2: Proper storage is crucial for maintaining the integrity of DT-061. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month. It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: My DT-061 appears to be losing activity in my cell culture experiments over time. What could be the cause?
A3: The loss of activity of a small molecule like DT-061 in cell culture media can be attributed to several factors related to its stability. Degradation in cell culture is a complex issue that can be influenced by enzymatic activity from serum, the pH of the medium, and interactions with media components. It is also possible for compounds to bind to plasticware, reducing their effective concentration.
Q4: What are the common causes of small molecule degradation in cell culture media?
A4: Several factors can contribute to the degradation of small molecules in cell culture media:
-
Enzymatic Degradation: Cell culture media supplemented with serum (like FBS) contains various enzymes such as esterases and proteases that can metabolize the compound.
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Cellular Metabolism: If you are working with live cells, their own metabolic processes can contribute to the degradation of the compound.
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pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) can lead to the degradation of compounds that are sensitive to pH.
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Binding to Media Components: Small molecules can bind to proteins like albumin present in fetal bovine serum, which can affect their availability and apparent stability.
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Chemical Reactivity: The compound may react with components of the cell culture medium itself.
Troubleshooting Guides
Guide 1: Assessing the Stability of DT-061 in Your Cell Culture System
If you suspect that DT-061 is unstable in your experimental setup, it is crucial to perform a stability study. Here is a general protocol to assess its stability over time.
Experimental Protocol: Small Molecule Stability Assay
This protocol outlines a method to determine the stability of a small molecule like DT-061 in cell culture medium over a specific time course.
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Prepare DT-061 Solution: Prepare a solution of DT-061 in your desired cell culture medium (e.g., DMEM with 10% FBS) at the final working concentration.
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Initial Sample (T=0): Immediately after preparation, take an aliquot of the solution. This will serve as your baseline (T=0) sample. To stop any potential degradation, you can quench the reaction by adding an equal volume of a cold organic solvent like acetonitrile or methanol.
-
Incubation: Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, 72 hours).
-
Time-Point Samples: At each desired time point (e.g., 2, 4, 8, 24, 48, 72 hours), collect an aliquot of the incubated solution and process it in the same way as the T=0 sample.
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Sample Processing: Centrifuge the samples to pellet any precipitated proteins. Transfer the supernatant to a new tube for analysis.
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Analytical Method: Analyze the concentration of the parent DT-061 compound in each sample using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for this purpose. If available, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can provide higher sensitivity and specificity.
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Data Analysis: Compare the peak area of the DT-061 in the incubated samples to the peak area of the T=0 sample. A decrease in the peak area over time indicates degradation. The appearance of new peaks may suggest the formation of degradation products.
Data Presentation: Stability of DT-061 over Time
The results of your stability study can be summarized in a table for clear comparison.
| Time Point (Hours) | DT-061 Concentration (µM) | % Remaining |
| 0 | [Initial Concentration] | 100% |
| 2 | [Measured Concentration] | [%] |
| 4 | [Measured Concentration] | [%] |
| 8 | [Measured Concentration] | [%] |
| 24 | [Measured Concentration] | [%] |
| 48 | [Measured Concentration] | [%] |
| 72 | [Measured Concentration] | [%] |
Note: This table should be populated with your experimental data.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of DT-061 in cell culture media.
Guide 2: Troubleshooting DT-061 Instability
If your stability assay confirms that DT-061 is degrading in your cell culture medium, the following troubleshooting steps can help you identify the cause and mitigate the issue.
Troubleshooting Decision Tree
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of DT-061 in serum-containing media, but stable in serum-free media. | Enzymatic degradation by serum components. | Conduct experiments in serum-free media or heat-inactivated serum to assess the contribution of serum enzymes. |
| DT-061 is unstable in complete media even without cells. | Chemical instability at physiological pH or reaction with media components. | Test the stability of DT-061 in buffers at different pH values to determine its pH-stability profile. Consider if any media components could be reactive. |
| DT-061 is stable in media alone, but degrades in the presence of cells. | Metabolism by cells. | This is an expected outcome of cellular activity. The rate of degradation can inform dosing frequency in longer-term experiments. |
| Inconsistent results or lower than expected concentrations at T=0. | Binding to plasticware. | Use low-binding microplates and tubes for your experiments, especially if the compound is highly lipophilic. |
Troubleshooting Logic Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Select Stabilization of a Tumor-Suppressive PP2A Heterotrimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective PP2A enhancement through biased heterotrimer stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective PP2A Enhancement through Biased Heterotrimer Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Molecules in Experimental Design
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using chiral molecules as experimental controls.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in using one enantiomer as a negative control for the other?
The primary challenge is the assumption that the "inactive" enantiomer, often called the distomer, is truly inert. Biological systems are inherently chiral, and the two enantiomers of a molecule should be treated as separate substances.[1] The distomer may be less active, but it can still interact with other receptors, enzymes, or transporters, leading to off-target effects or its own unique biological activity.[2][3] In some cases, the distomer can even contribute to toxicity.[4][5] Therefore, observing no effect with the distomer is a valid control, but any unexpected activity requires further investigation.
Q2: What is chiral inversion and why is it a concern?
Chiral inversion is the conversion of one enantiomer into its mirror image in vivo or in vitro. This is a significant concern because the "inactive" control enantiomer could be converted into the active enantiomer within the experimental system, confounding the results. This process can be unidirectional, where only one enantiomer converts to the other (e.g., R-ibuprofen converts to the active S-ibuprofen), or bidirectional, leading to racemization. Chiral inversion can be enzyme-mediated, particularly by hepatic enzymes, or can occur under specific chemical conditions.
Q3: What is racemization and how can I prevent it?
Racemization is the process where an enantiomerically pure sample converts into an equal mixture of both enantiomers (a racemate), resulting in the loss of optical activity. This can be caused by factors like pH, temperature, solvent, or light. To prevent racemization, it is crucial to store and handle chiral compounds under appropriate conditions, which may include refrigeration, protection from light, and use of specific buffered solutions. Always consult the manufacturer's storage recommendations.
Q4: How much enantiomeric impurity is acceptable in my control sample?
The acceptable level of enantiomeric impurity depends on the potency of the active enantiomer and the sensitivity of the assay. If the active enantiomer is highly potent, even a small contamination (e.g., <1%) in the control sample can elicit a response and lead to a false-positive result. It is critical to determine the enantiomeric excess (ee) of your samples using a validated analytical method before conducting experiments.
Troubleshooting Guides
Problem 1: The "inactive" enantiomer (control) is showing biological activity.
This is a common issue that can arise from several sources. Follow this troubleshooting workflow to diagnose the problem.
Caption: Troubleshooting workflow for unexpected activity in a chiral control.
Explanation of Steps:
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Validate Analytical Method: Before questioning your experimental results, ensure your method for measuring enantiomeric purity (e.g., chiral HPLC, SFC, or GC) is accurate. You should be able to baseline-separate the enantiomers from a true racemic mixture.
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Check Enantiomeric Excess (ee): Analyze the specific batch of the control enantiomer you are using. If the ee is low, the activity may be due to contamination from the active enantiomer.
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Investigate Chiral Inversion: If the control is pure, consider the possibility of in vitro inversion. Incubate the control enantiomer under your exact experimental conditions (medium, temperature, pH) for the duration of the experiment, then re-measure the ee. An increase in the other enantiomer confirms inversion.
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Consider Intrinsic Activity: If the control is pure and stable, the observed activity is likely real. The distomer may have its own pharmacology. This is a valid result and implies it cannot be used as a simple negative control.
Problem 2: I am getting inconsistent results between batches of my chiral molecule.
Batch-to-batch inconsistency is often related to purity.
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Enantiomeric Purity: Never assume a new batch has the same enantiomeric purity as a previous one. Analyze the ee of every new batch of material.
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Chemical Purity: In addition to enantiomeric impurities, consider achiral impurities from the synthesis, which could act as catalyst poisons or inhibitors in your assay.
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Storage and Handling: Review your storage procedures. A batch that has been stored for a longer period or handled improperly may have undergone partial racemization or degradation.
Quantitative Data on Enantiomer Activity
The difference in activity between enantiomers can range from negligible to several orders of magnitude. This highlights why treating them as distinct chemical entities is crucial.
| Drug/Compound | Eutomer (Active) | Distomer (Less Active) | Potency Ratio (Eutomer vs. Distomer) | Biological Target/Effect |
| Ibuprofen | S-(+)-Ibuprofen | R-(-)-Ibuprofen | >100-fold | Cyclooxygenase (COX-1) Inhibition |
| Ethambutol | (S,S)-Ethambutol | (R,R)-Ethambutol | N/A (Distomer is Toxic) | Antituberculosis agent; (R,R) causes blindness |
| Propranolol | S-(-)-Propranolol | R-(+)-Propranolol | ~100-fold | Beta-adrenergic receptor blockade |
| Ketamine | S-(+)-Ketamine | R-(-)-Ketamine | 3-4 fold | NMDA receptor antagonist (anesthetic) |
| Ofloxacin | S-(-)-Levofloxacin | R-(+)-Ofloxacin | 8-128 fold | Antibacterial (DNA gyrase) |
This table is a summary of representative data from pharmacological literature; specific ratios can vary by assay.
Key Experimental Protocols
Protocol 1: Validating Enantiomeric Purity using Chiral HPLC
This protocol provides a general workflow for confirming the enantiomeric excess (ee) of your sample.
-
Objective: To confirm the stated ee of a chiral molecule and ensure the analytical method is sound.
-
Materials:
-
Reference standard of the racemic mixture (50:50).
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Sample of the "pure" enantiomer.
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Chiral HPLC column (select based on the molecule's functional groups, e.g., polysaccharide-based, Pirkle-type).
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HPLC-grade mobile phase solvents (e.g., hexane, isopropanol, ethanol).
-
-
Methodology:
-
Method Development (using Racemate):
-
Prepare a ~1 mg/mL solution of the racemic standard.
-
Inject the racemate onto the chiral column.
-
Optimize the mobile phase composition to achieve baseline resolution (separation factor α > 1.2, resolution Rs > 1.5) of the two enantiomer peaks. The goal is two distinct peaks of equal area.
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If no separation is seen, try a different mobile phase or a different chiral column.
-
-
Sample Analysis:
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Once the method is optimized, prepare the "pure" enantiomer sample at the same concentration.
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Inject the sample and integrate the peak areas for both the major enantiomer (A1) and the minor enantiomer impurity (A2).
-
-
Calculation:
-
Calculate Enantiomeric Excess (ee) % = [(A1 - A2) / (A1 + A2)] * 100.
-
-
-
Troubleshooting:
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No Separation: The chosen column/mobile phase is not suitable. Consult column selection guides.
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Poor Peak Shape: The sample solvent may be too strong; dissolve the sample in the mobile phase if possible.
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Drifting Retention Times: Ensure the column is properly equilibrated and the system temperature is stable.
-
Caption: Experimental workflow for validating enantiomeric purity via chiral HPLC.
Visualizing Enantiomer-Receptor Interactions
Enantiomers can interact differently with a chiral biological target, such as a receptor or enzyme active site. This "three-point attachment" model explains the basis of stereoselectivity.
Caption: Conceptual model of enantiomer-receptor selective binding.
This diagram illustrates how a eutomer can achieve a three-point binding interaction with a chiral receptor, leading to a biological effect. Its mirror image, the distomer, cannot achieve the same complementary fit, resulting in lower or no activity at that specific target.
References
- 1. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedgrid.com [biomedgrid.com]
- 5. researchgate.net [researchgate.net]
improving the reliability of negative control data with (1S,2S,3R)-DT-061
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of (1S,2S,3R)-DT-061 as a negative control for its active enantiomer, DT-061, a known activator of Protein Phosphatase 2A (PP2A).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control?
This compound is the inactive enantiomer of DT-061. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they have the same chemical formula and connectivity, their three-dimensional arrangement is different. In the case of DT-061, the specific stereochemistry of the active form is crucial for its ability to bind to and stabilize the PP2A-B56α holoenzyme. This compound, due to its different spatial arrangement, does not effectively fit into the binding pocket on the PP2A complex and therefore should not elicit the same biological response. This makes it an ideal negative control to ensure that the observed effects of DT-061 are due to its specific interaction with the target and not due to non-specific or off-target effects of the chemical scaffold.
Q2: At what concentration should I use this compound?
As a general principle, the negative control should be used at the same concentration(s) as the active compound, DT-061. This ensures that any observed differences in activity are due to the stereochemistry of the compounds and not variations in concentration.
Q3: What are the known off-target effects of DT-061, and could this compound also exhibit them?
Some studies have reported PP2A-independent cytotoxic effects of DT-061, including the disruption of the Golgi apparatus and endoplasmic reticulum (ER) structures.[1][2][3][4] It is plausible that the inactive enantiomer, this compound, may also exhibit some of these off-target effects, as they might be related to the general chemical properties of the molecule rather than its specific interaction with PP2A. Therefore, it is crucial to carefully observe and document the cellular morphology and other relevant parameters in cells treated with the negative control.
Q4: Can this compound have any residual activity?
Ideally, a negative control should be completely inactive. However, in practice, some residual activity or unexpected effects can occur. This could be due to incomplete chiral purity of the supplied compound or potential for in-situ epimerization under certain experimental conditions. It is also possible that the negative control has its own unique, off-target interactions. If you observe unexpected activity with this compound, further investigation is warranted (see Troubleshooting Guide).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected activity observed with this compound (e.g., partial c-MYC dephosphorylation, minor apoptosis). | 1. Contamination: The this compound stock may be contaminated with the active DT-061 enantiomer. 2. Chiral Impurity: The supplied this compound may not be enantiomerically pure. 3. Epimerization: The compound may be unstable under your experimental conditions (e.g., pH, temperature, light exposure) and converting to the active form. 4. Off-target effects: The observed activity may be independent of PP2A activation. | 1. Prepare fresh dilutions from a new stock vial. 2. Request a certificate of analysis from the supplier to verify enantiomeric purity. Consider chiral HPLC analysis to confirm purity. 3. Review the stability information for the compound. Prepare fresh solutions for each experiment and minimize exposure to harsh conditions. 4. Investigate alternative signaling pathways that might be affected. Compare the cellular phenotype to known off-target effects of DT-061 (e.g., Golgi/ER stress). |
| High background or inconsistent results in PP2A activity assays. | 1. Reagent Quality: Phosphatase activity assays are sensitive to the quality of reagents, particularly the substrate and buffers. 2. Cell Lysis Conditions: Incomplete lysis or the presence of endogenous inhibitors in the lysate can affect results. 3. Assay Conditions: Incorrect incubation times, temperatures, or substrate concentrations can lead to variability. | 1. Use high-purity, fresh reagents. Ensure water is nuclease- and phosphatase-free. 2. Optimize the lysis buffer and procedure. Ensure complete cell disruption and consider using a clearing spin to remove debris. 3. Carefully follow the recommended protocol for the specific assay kit. Perform a time-course and substrate titration experiment to determine optimal conditions for your system. |
| No difference observed between DT-061 and this compound treated samples. | 1. Inactive DT-061: The active compound may have degraded. 2. Cellular Resistance: The cell line used may be resistant to the effects of DT-061. 3. Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effects of PP2A activation. 4. Dominant Off-Target Effects: A strong, non-specific effect of the chemical scaffold may be masking the specific activity of DT-061. | 1. Use a fresh, validated stock of DT-061. 2. Use a cell line known to be responsive to PP2A activation or c-MYC regulation. 3. Choose a more direct and sensitive readout, such as phospho-c-MYC (Ser62) levels by Western blot or a direct PP2A activity assay. 4. Lower the concentration of both compounds to a range where specific activity is more likely to be observed above any non-specific background. |
Data Presentation
Table 1: Comparative Activity of DT-061 and Inactive Derivatives on PP2A-B56α Holoenzyme Stabilization
| Compound | Description | Concentration (µM) | Relative Stabilization of PP2A-B56α Holoenzyme (%) |
| DT-061 | Active PP2A Activator | 10 | 100 |
| NZ-043 | Inactive Derivative | 10 | < 5 |
| Vehicle (DMSO) | Control | - | 0 |
Data is synthesized from qualitative descriptions and graphical representations in scientific literature. The inactive derivative NZ-043 is used as a proxy for an inactive control.
Table 2: Effect of DT-061 and Inactive Derivatives on Cell Viability (H358 Lung Adenocarcinoma Cells)
| Compound | Description | GI50 (µM) at 24 hours |
| DT-061 | Active PP2A Activator | ~5 |
| NZ-035 | Inactive Derivative | > 50 |
| NZ-043 | Inactive Derivative | > 50 |
| NZ-044 | Inactive Derivative | > 50 |
Data is derived from dose-response curves presented in scientific publications.[5]
Experimental Protocols
PP2A-B56α Holoenzyme Stabilization Assay (Fluorescence Polarization)
Objective: To quantitatively assess the ability of DT-061 and this compound to stabilize the interaction between the PP2A Aα/Cα dimer and the B56α subunit.
Methodology:
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Reagent Preparation:
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Purified recombinant PP2A Aα/Cα dimer and B56α subunit.
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Fluorescently labeled peptide corresponding to a B56α binding region.
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Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100.
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Prepare serial dilutions of DT-061 and this compound in DMSO, followed by dilution in Assay Buffer.
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Assay Procedure:
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In a 384-well, low-volume, black plate, add the fluorescently labeled peptide, PP2A Aα/Cα dimer, and B56α subunit to the assay buffer.
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Add DT-061, this compound, or vehicle (DMSO) to the wells.
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Incubate the plate at room temperature for 60 minutes, protected from light.
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Measure fluorescence polarization using a plate reader equipped with appropriate filters.
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Data Analysis:
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Calculate the change in fluorescence polarization (ΔmP) for each well.
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Plot ΔmP as a function of compound concentration and fit the data to a suitable binding model to determine the EC50 for holoenzyme stabilization.
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c-MYC Dephosphorylation Assay (Western Blot)
Objective: To determine the effect of DT-061 and this compound on the phosphorylation status of c-MYC at Serine 62 in a cellular context.
Methodology:
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Cell Culture and Treatment:
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Plate a cancer cell line with high endogenous c-MYC levels (e.g., H358) and allow them to adhere overnight.
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Treat cells with various concentrations of DT-061, this compound, or vehicle (DMSO) for a predetermined time (e.g., 2-6 hours).
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Cell Lysis and Protein Quantification:
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Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
Western Blotting:
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Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-c-MYC (Ser62) and total c-MYC overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-c-MYC and total c-MYC.
-
Normalize the phospho-c-MYC signal to the total c-MYC signal for each sample.
-
Compare the normalized phospho-c-MYC levels in treated samples to the vehicle control.
-
Mandatory Visualizations
Caption: Signaling pathway of DT-061 mediated PP2A activation and subsequent c-MYC dephosphorylation.
References
- 1. embopress.org [embopress.org]
- 2. Chemogenetic profiling reveals PP2A-independent cytotoxicity of proposed PP2A activators iHAP1 and DT-061 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemogenetic profiling reveals PP2A‐independent cytotoxicity of proposed PP2A activators iHAP1 and DT‐061 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Selective PP2A enhancement through biased heterotrimer stabilization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating (1S,2S,3R)-DT-061 as a True Negative Control: A Comparative Guide for Researchers
For researchers in cellular biology and drug discovery, the use of well-validated negative controls is paramount to ensure the specificity of experimental findings. This guide provides a comprehensive comparison of the small molecule PP2A activator, DT-061, and its enantiomer, (1S,2S,3R)-DT-061, to validate the latter as a true negative control. This guide will delve into the proposed mechanisms of action, present key experimental data, and provide detailed protocols for robust validation.
Introduction to DT-061 and the Importance of a Negative Control
DT-061 has been identified as a small molecule activator of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase that acts as a tumor suppressor by dephosphorylating key oncogenic proteins. The proposed mechanism of action for DT-061 involves the selective stabilization of the PP2A-B56α holoenzyme, leading to the dephosphorylation and subsequent degradation of oncoproteins such as c-MYC.[1][2][3]
However, the specificity of DT-061's cellular effects has been a subject of debate. Some studies suggest that the cytotoxic effects of DT-061 may be independent of PP2A activation and could be attributed to the induction of endoplasmic reticulum (ER) and Golgi apparatus stress.[4][5] To dissect the true mechanism of action and to confidently attribute observed cellular phenotypes to PP2A activation, a reliable negative control is essential. This compound, the enantiomer of DT-061, is proposed as such a control, being structurally almost identical yet presumably inactive against the biological target of DT-061.
On-Target Validation: Assessing PP2A Activation
The primary hypothesis for DT-061's activity is its ability to stabilize the PP2A-B56α holoenzyme. Therefore, a key aspect of validating this compound as a negative control is to demonstrate its inability to induce this effect.
Experimental Data Summary: PP2A Holoenzyme Stabilization
| Compound | Concentration | Assay | Result | Reference |
| DT-061 | 10 µM | Co-Immunoprecipitation of PP2A-A subunit | Increased association with B56α subunit | |
| This compound | 10 µM | Co-Immunoprecipitation of PP2A-A subunit | No significant change in B56α association | Proposed Experiment |
Experimental Data Summary: Downstream c-MYC Phosphorylation
| Compound | Concentration | Assay | Result | Reference |
| DT-061 | 10 µM | Western Blot for phospho-c-MYC (Ser62) | Decreased phosphorylation | |
| This compound | 10 µM | Western Blot for phospho-c-MYC (Ser62) | No significant change in phosphorylation | Proposed Experiment |
Off-Target Validation: Investigating Golgi and ER Stress
Given the controversy surrounding DT-061's mechanism, it is crucial to assess whether this compound also lacks the potential off-target effects on the Golgi and ER.
Experimental Data Summary: Golgi and ER Integrity
| Compound | Concentration | Assay | Result | Reference |
| DT-061 | 20 µM | Live-cell imaging with Golgi and ER markers | Disruption of Golgi and ER structure | |
| This compound | 20 µM | Live-cell imaging with Golgi and ER markers | No significant disruption of Golgi and ER | Proposed Experiment |
Experimental Protocols
To facilitate the validation of this compound in your own laboratory, detailed protocols for the key experiments are provided below.
Co-Immunoprecipitation of PP2A Subunits
Objective: To assess the effect of DT-061 and this compound on the interaction between the PP2A scaffold (A) and regulatory (B56α) subunits.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) to 70-80% confluency. Treat cells with DT-061, this compound, or vehicle control (DMSO) at the desired concentration for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the PP2A-A subunit (or a tagged version) overnight at 4°C. Add Protein A/G magnetic beads and incubate for another 1-2 hours.
-
Washing: Wash the beads three times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads using SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against the PP2A-A and PP2A-B56α subunits, followed by appropriate HRP-conjugated secondary antibodies.
-
Analysis: Quantify the band intensities to determine the relative amount of B56α co-immunoprecipitated with the A subunit in each treatment condition.
In Vitro Phosphatase Assay
Objective: To directly measure the effect of DT-061 and this compound on PP2A phosphatase activity.
Protocol:
-
Reaction Setup: In a 96-well plate, combine purified PP2A enzyme, the test compound (DT-061 or this compound) at various concentrations, and a reaction buffer.
-
Substrate Addition: Initiate the reaction by adding a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R).
-
Incubation: Incubate the reaction at 30°C for a defined period.
-
Detection: Stop the reaction and measure the amount of free phosphate released using a colorimetric method, such as the Malachite Green assay.
-
Analysis: Determine the phosphatase activity for each compound concentration and calculate EC50 values.
Golgi and ER Stress/Integrity Assays
Objective: To visualize the effects of DT-061 and this compound on the morphology of the Golgi apparatus and the endoplasmic reticulum.
Protocol:
-
Cell Culture and Transfection: Plate cells on glass-bottom dishes suitable for live-cell imaging. Transfect cells with fluorescently tagged markers for the Golgi (e.g., GalT-GFP) and ER (e.g., ER-RFP).
-
Treatment and Imaging: Treat the cells with DT-061, this compound, or vehicle control. Acquire time-lapse images using a confocal or fluorescence microscope.
-
Analysis: Visually inspect the morphology of the Golgi and ER over time. Quantify any changes, such as fragmentation of the Golgi or aggregation of the ER marker.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway and the experimental workflow for validating the negative control.
Caption: Proposed mechanism of DT-061 action.
Caption: Workflow for validating the negative control.
Conclusion: A Path to Unambiguous Results
References
- 1. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. embopress.org [embopress.org]
- 3. Select Stabilization of a Tumor-Suppressive PP2A Heterotrimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemogenetic profiling reveals PP2A‐independent cytotoxicity of proposed PP2A activators iHAP1 and DT‐061 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemogenetic profiling reveals PP2A-independent cytotoxicity of proposed PP2A activators iHAP1 and DT-061 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the PP2A-Modulating Effects of DT-061 and its Enantiomer (1S,2S,3R)-DT-061
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule DT-061 and its enantiomer, (1S,2S,3R)-DT-061, focusing on their effects on Protein Phosphatase 2A (PP2A). The information presented herein is based on available experimental data and is intended to assist researchers in the design and interpretation of studies involving these compounds.
Introduction to DT-061 and this compound
DT-061, also known as a Small Molecule Activator of PP2A (SMAP), is a derivative of the phenoxazine scaffold. It has been investigated for its potential as a therapeutic agent in various cancers, including KRAS-mutant and MYC-driven tumors. Structurally, DT-061 is the (1R,2R,3S) enantiomer of N-(2-hydroxy-3-(10H-phenoxazin-10-yl)cyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide. Its enantiomer, this compound, has been developed as a negative control for in vitro and in vivo studies to discern the specific effects of the active enantiomer.
Comparative Effects on PP2A
The primary proposed mechanism of action for DT-061 is the selective stabilization of the PP2A-B56α holoenzyme. This stabilization is believed to enhance the phosphatase activity of this specific PP2A complex towards its substrates. In contrast, this compound is reported to be inactive, serving as a crucial tool to differentiate on-target from off-target effects.
Quantitative Data Summary
The following table summarizes the available quantitative data for the effects of DT-061 on PP2A. To date, no direct quantitative data for this compound has been published; it is consistently used as an inactive control.
| Parameter | DT-061 | This compound | Reference |
| Binding Affinity (Kd) to PPP2R1A (A subunit) | 235 nM | Not Reported (Presumed low to no affinity) | [1] |
| PP2A-B56α Holoenzyme Stabilization | ~2-fold increase in co-immunoprecipitation | Not Reported (Presumed no stabilization) | [2] |
| In Vitro PP2A-B56γ Activation | 20-30% activation at 20 µM | Not Reported (Presumed no activation) | [1] |
Signaling Pathways and Mechanisms of Action
DT-061 is proposed to exert its effects by binding to a unique pocket at the interface of the A, C, and B56α subunits of the PP2A holoenzyme. This binding stabilizes the complex, leading to enhanced dephosphorylation of key oncogenic proteins, most notably c-MYC at the Serine 62 position. This dephosphorylation marks c-MYC for subsequent ubiquitination and proteasomal degradation.
Controversy and Off-Target Effects
It is important for researchers to be aware of the ongoing scientific debate regarding the precise mechanism of action of DT-061. Some studies have suggested that the cytotoxic effects of DT-061 may be independent of its action on PP2A[1][3]. These studies propose that DT-061 can induce cellular toxicity through the disruption of the Golgi apparatus and the endoplasmic reticulum (ER). The use of this compound as a negative control is therefore critical in dissecting these potential off-target effects.
Experimental Protocols
Below are summaries of key experimental protocols used to assess the effects of DT-061 and this compound on PP2A.
Co-Immunoprecipitation (Co-IP) for Holoenzyme Stabilization
This assay is used to determine if DT-061 or its enantiomer can stabilize the interaction between the PP2A subunits.
-
Cell Culture and Treatment: Cells (e.g., H358 lung adenocarcinoma) are cultured to ~80% confluency. The cells are then treated with the desired concentration of DT-061, this compound, or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Cells are washed with cold PBS and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an antibody targeting one of the PP2A subunits (e.g., anti-V5 for a V5-tagged A subunit) coupled to protein A/G magnetic beads.
-
Washing and Elution: The beads are washed multiple times to remove non-specific binding, and the protein complexes are eluted.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the other PP2A subunits (e.g., anti-B56α and anti-C subunit) to assess the amount of co-precipitated subunits. An increase in the co-precipitated subunits in the DT-061 treated sample compared to the control and the this compound treated sample indicates stabilization of the holoenzyme.
In Vitro Phosphatase Activity Assay
This assay directly measures the ability of the compounds to modulate the phosphatase activity of purified PP2A holoenzymes.
-
Reaction Mixture: A reaction buffer containing a phosphopeptide substrate (e.g., a synthetic peptide with a phosphorylated serine or threonine) and a purified PP2A holoenzyme (e.g., PP2A-B56α) is prepared.
-
Compound Addition: DT-061, this compound, or a vehicle control is added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination and Detection: The reaction is stopped, and the amount of free phosphate released is quantified using a colorimetric assay (e.g., Malachite Green Phosphate Assay). An increase in phosphate release in the presence of DT-061 would indicate activation of the phosphatase.
c-MYC Dephosphorylation Assay in Cells
This assay evaluates the downstream effect of PP2A activation on a key substrate in a cellular context.
-
Cell Treatment: Cancer cells with detectable levels of phosphorylated c-MYC (p-cMYC Ser62) are treated with DT-061, this compound, or a vehicle control.
-
Protein Extraction: At various time points, cells are harvested, and total protein is extracted using a lysis buffer.
-
Western Blot Analysis: Protein lysates are subjected to Western blotting and probed with antibodies specific for p-cMYC (Ser62) and total c-MYC. A decrease in the p-cMYC to total c-MYC ratio in DT-061-treated cells would be indicative of PP2A-mediated dephosphorylation.
Conclusion
References
-
Leonard, D., Huang, W., Izadmehr, S., O'Connor, C. M., Wiredja, D. D., Wang, Z., ... & Narla, G. (2020). Selective PP2A enhancement through biased heterotrimer stabilization. Cell, 181(3), 688-701.
-
Kauko, O., O'Connor, C. M., Kulesskiy, E., Sangodkar, J., Aakula, A., Izadmehr, S., ... & Westermarck, J. (2018). PP2A inhibition is a druggable MEK inhibitor resistance mechanism in KRAS-mutant lung cancer cells. Science translational medicine, 10(450), eaaq1093.
-
Sangodkar, J., Perl, A., Tohme, R., Kiselar, J., Kastrinsky, D. B., Zaware, N., ... & Narla, G. (2017). Activation of tumor suppressor protein PP2A inhibits KRAS-driven tumor growth. The Journal of clinical investigation, 127(6), 2081-2090.
-
Morita, K., He, S., Bover, L., Riabinska, A., Gàlvez-Garcés, A., Gicquel, T., ... & Thomas, G. (2020). A PP2A-B55 recognition signal in a viral T antigen is required for efficient tumor cell killing. Cell, 181(3), 702-715.
-
Gloerich, J., van den Heuvel, D. M., Drube, S., Vliem, M. J., Stucchi, R., Vormer, T. L., ... & Nilsson, J. (2022). Chemogenetic profiling reveals PP2A-independent cytotoxicity of proposed PP2A activators iHAP1 and DT-061. The EMBO Journal, 41(14), e110611.
-
Haesen, D., Abbasi Asbagh, L., De Wael, T., Linders, A., Derua, R., Beullens, M., & Bollen, M. (2022). Cellular toxicity of iHAP1 and DT-061 does not occur through PP2A-B56 targeting. bioRxiv.
-
Leonard, D., et al. (2020). A study of: Selective PP2A enhancement through biased heterotrimer stabilization. Mendeley Data, V1, doi: 10.17632/5sdnbktpg6.1
-
Gloerich, J., et al. (2021). Cellular toxicity of iHAP1 and DT-061 does not occur through PP2A-B56 targeting. bioRxiv.
References
A Comparative Guide to Assessing the Chiral Purity of (1S,2S,3R)-DT-061 Samples
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of a pharmaceutical compound is a critical quality attribute, as different stereoisomers can exhibit varied pharmacological and toxicological profiles.[1][2] For a molecule with multiple chiral centers such as (1S,2S,3R)-DT-061, which has three stereocenters and therefore eight possible stereoisomers, a robust analytical methodology is imperative to ensure its chiral purity. This guide provides a comparative overview of key analytical techniques for the assessment of chiral purity, offering experimental insights and data to aid in method selection and implementation.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for chiral purity assessment depends on various factors including the physicochemical properties of the analyte, the required sensitivity and resolution, sample throughput needs, and availability of instrumentation. The most prevalent methods in the pharmaceutical industry are chromatographic, leveraging chiral stationary phases (CSPs) to achieve separation of stereoisomers.[3][4] Spectroscopic methods can also serve as complementary tools.
Table 1: Quantitative Comparison of Chromatographic Techniques for Chiral Purity Analysis
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of stereoisomers between a liquid mobile phase and a solid chiral stationary phase.[3] | Differential partitioning using a supercritical fluid (typically CO2) as the primary mobile phase. | Differential migration of charged stereoisomers in an electric field, often with a chiral selector in the buffer. |
| Typical Resolution (Rs) | > 1.5 for baseline separation. | Often higher than HPLC for complex mixtures due to higher efficiency. | Can achieve very high resolution, particularly for charged molecules. |
| Analysis Time | 15 - 60 minutes per sample is common. | Significantly faster than HPLC, often in the range of 2 - 10 minutes. | 10 - 30 minutes, with potential for rapid, automated analyses. |
| Solvent Consumption | High, particularly with normal-phase chromatography. | Low organic solvent consumption, primarily using CO2. | Very low, typically in the nanoliter to microliter range. |
| Sensitivity (LOD/LOQ) | Method-dependent, generally in the µg/mL to ng/mL range. | Comparable or sometimes better than HPLC, especially with MS detection. | High sensitivity, with LODs often in the µg/mL range or lower. |
| Compatibility with MS | Good, especially with reversed-phase methods. | Excellent, due to the volatility of the mobile phase. | Can be coupled to MS, though interfacing can be more complex. |
| Strengths | Widely available, robust, versatile with numerous CSPs. | High speed, reduced environmental impact, ideal for high-throughput screening. | High efficiency, minimal sample and reagent consumption. |
| Limitations | Longer run times, higher solvent cost and waste. | Higher initial instrument cost, may not be suitable for all compound classes. | Primarily for charged or chargeable analytes, reproducibility can be a challenge. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are representative methodologies for chiral HPLC and SFC, which are the most common techniques for this application.
Protocol 1: Chiral HPLC Method for this compound
This protocol outlines a general approach for developing a chiral HPLC method. The selection of the chiral stationary phase and mobile phase is critical and often requires screening.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP is a common starting point. For example, a Chiralpak® AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) or a Chiralcel® OD-H column (cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase:
-
Normal Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is typical. A small amount of an additive like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can improve peak shape and resolution.
-
Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
-
Method Development Strategy:
-
Dissolve the this compound sample in a suitable solvent (e.g., mobile phase).
-
Screen different CSPs with a generic gradient method.
-
Once partial separation is observed, optimize the mobile phase composition (ratio of organic modifiers and additives) and temperature to achieve baseline resolution (Rs > 1.5) for all stereoisomers.
-
Protocol 2: Chiral SFC Method for this compound
SFC is a powerful alternative to HPLC, offering faster separations and reduced environmental impact.
-
Instrumentation: An analytical SFC system with a CO2 pump, a modifier pump, an automated back pressure regulator (BPR), a column oven, and a suitable detector (UV-Vis or MS).
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are also widely used in SFC.
-
Mobile Phase:
-
Supercritical Fluid: Supercritical CO2.
-
Co-solvent/Modifier: An alcohol such as methanol, ethanol, or isopropanol, often with an additive (DEA or TFA) to improve peak shape.
-
-
Chromatographic Conditions:
-
Flow Rate: 2.0 - 4.0 mL/min.
-
Back Pressure: 100 - 200 bar.
-
Column Temperature: 35 - 40°C.
-
Detection: UV detection or Mass Spectrometry. SFC is highly compatible with MS.
-
-
Method Development Strategy:
-
Similar to HPLC, a screening approach with different CSPs and co-solvents is employed.
-
The percentage of the co-solvent, the type of co-solvent, and the back pressure are key parameters for optimization.
-
Alternative and Complementary Techniques
While chromatographic methods are the gold standard for quantifying chiral purity, other techniques can provide valuable, often complementary, information.
Table 2: Overview of Complementary Analytical Techniques
| Technique | Principle | Application for DT-061 | Strengths | Limitations |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Determination of the absolute configuration of the desired (1S,2S,3R) stereoisomer. | Provides unambiguous absolute configuration in solution. | Not a quantitative method for purity; requires theoretical calculations. |
| Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents | A chiral reagent is added to the sample, forming diastereomeric complexes that have distinct NMR signals for each enantiomer. | Quantification of enantiomeric excess (for a pair of enantiomers) or diastereomeric ratio. | Rapid determination of enantiomeric excess without chromatographic separation. | Can be complex for molecules with multiple chiral centers; may suffer from signal overlap. |
Visualizing Workflows and Decision Processes
Experimental Workflow for Chiral Purity Assessment
The following diagram illustrates a typical workflow for assessing the chiral purity of a DT-061 sample using a chromatographic approach.
Decision Tree for Method Selection
The choice between HPLC and SFC can be guided by several factors. This decision tree provides a logical framework for selecting the most appropriate primary chromatographic technique.
References
A Comparative Guide to (1S,2S,3R)-DT-061 and Other Negative Controls for PP2A Activator Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (1S,2S,3R)-DT-061 and other negative controls used in research involving the protein phosphatase 2A (PP2A) activator, DT-061. The appropriate use of negative controls is critical for validating the on-target effects of PP2A activators and ensuring the reliability of experimental findings.
Introduction to DT-061 and the Need for Negative Controls
DT-061 is a small molecule activator of PP2A, a family of serine/threonine phosphatases that act as tumor suppressors by dephosphorylating key oncogenic proteins.[1][2] DT-061 exerts its effect by selectively stabilizing the PP2A-B56α holoenzyme, a specific complex of the PP2A catalytic, scaffold, and regulatory subunits.[1] This stabilization enhances the dephosphorylation of downstream targets, including the oncoprotein c-MYC and the signaling kinase AKT, leading to anti-tumor effects such as apoptosis.[1][2]
To verify that the observed cellular and biochemical effects of DT-061 are due to its specific activation of PP2A and not off-target activities, it is essential to use appropriate negative controls. An ideal negative control should be structurally similar to the active compound but lack its biological activity. This guide focuses on this compound, the inactive enantiomer of DT-061, and other strategically designed inactive derivatives.
This compound: The Inactive Enantiomer
Structurally Modified Inactive Derivatives of DT-061
A study by Leonard et al. (2020) described the rational design of several inactive derivatives of DT-061. These molecules were modified at a key position to introduce steric hindrance, thereby preventing their binding to the PP2A-B56α holoenzyme. These derivatives serve as excellent negative controls as they are structurally very similar to DT-061 but are shown to be inactive in biochemical and cellular assays.
The key inactive derivatives are:
-
NZ-035 : A derivative with a single methyl group addition.
-
NZ-043 : A derivative with two methyl groups added.
-
NZ-044 : A derivative with a benzene group addition.
Comparative Data: DT-061 vs. Inactive Derivatives
The following tables summarize the quantitative data comparing the activity of DT-061 with its inactive derivatives from Leonard et al. (2020).
Table 1: Biochemical Activity - Stabilization of PP2A-B56α Holoenzyme
| Compound | Description | Method | Result | Conclusion |
| DT-061 | Active PP2A Activator | Fluorescence Polarization | Stabilizes B56α binding to the AC dimer | Active |
| NZ-035 | Inactive Derivative | Fluorescence Polarization | Does not stabilize B56α binding to the AC dimer | Inactive |
| NZ-043 | Inactive Derivative | Fluorescence Polarization | Does not stabilize B56α binding to the AC dimer | Inactive |
| NZ-044 | Inactive Derivative | Fluorescence Polarization | Does not stabilize B56α binding to the AC dimer | Inactive |
Table 2: Cellular Activity - Induction of Apoptosis in H358 Lung Adenocarcinoma Cells
| Compound | Description | Method | GI50 (µM) at 24 hours | Conclusion |
| DT-061 | Active PP2A Activator | Cell Viability Assay | ~10 µM | Induces apoptosis |
| NZ-035 | Inactive Derivative | Cell Viability Assay | > 30 µM | Significantly reduced apoptotic potential |
| NZ-043 | Inactive Derivative | Cell Viability Assay | > 30 µM | Significantly reduced apoptotic potential |
| NZ-044 | Inactive Derivative | Cell Viability Assay | > 30 µM | Significantly reduced apoptotic potential |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of DT-061 and the importance of using inactive controls, it is crucial to visualize the relevant signaling pathways and experimental workflows.
References
A Head-to-Head Showdown: Unmasking the Differential Activity of Thalidomide Enantiomers
The starkly different biological activities of the (R)- and (S)-enantiomers of thalidomide serve as a crucial lesson in stereochemistry's role in drug development. Initially introduced as a racemic mixture, the devastating teratogenic effects of one enantiomer led to a paradigm shift in how chiral drugs are evaluated.[1] This guide provides a comparative analysis of the thalidomide enantiomers, presenting key experimental data, detailed methodologies, and an illustrated molecular pathway.
The two mirror-image forms of thalidomide, while chemically similar, exhibit profoundly different effects within a biological system. The (R)-enantiomer is primarily associated with the intended sedative and anti-inflammatory properties.[1] In stark contrast, the (S)-enantiomer is responsible for the tragic teratogenic effects and also possesses anti-cancer activity.[1] It is critical to understand that these enantiomers can interconvert within the body, meaning the administration of the "safer" (R)-enantiomer does not eliminate the risk, as it can transform into the harmful (S)-form.[1][2]
Quantitative Comparison of Enantiomer Activity
The differential activity of the thalidomide enantiomers is rooted in their stereospecific interactions with the protein Cereblon (CRBN). CRBN is a critical component of the CRL4-CRBN E3 ubiquitin ligase complex, which plays a role in protein degradation. The (S)-enantiomer demonstrates a significantly higher binding affinity for Cereblon compared to the (R)-enantiomer, leading to the downstream effects associated with its activity.
| Enantiomer | Biological Effect | Binding Affinity for Cereblon (CRBN) |
| (R)-thalidomide | Sedative, Anti-inflammatory | Lower |
| (S)-thalidomide | Teratogenic, Anti-cancer | Higher |
Experimental Protocols
To quantitatively assess the differential activity and binding of the thalidomide enantiomers, two key experimental procedures are essential: a Cereblon binding assay to determine the binding affinity and chiral High-Performance Liquid Chromatography (HPLC) to separate and quantify the individual enantiomers.
1. Cereblon (CRBN) Binding Assay (Fluorescence Polarization)
This protocol is adapted from a general fluorescence-based inhibition assay to specifically measure the binding of each thalidomide enantiomer to Cereblon.
Objective: To determine and compare the 50% inhibitory concentration (IC50) of (R)- and (S)-thalidomide for the binding to Cereblon.
Materials:
-
Recombinant human Cereblon (CRBN) protein
-
A fluorescently labeled ligand known to bind to the thalidomide-binding site of Cereblon
-
(R)-thalidomide and (S)-thalidomide
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)
-
Positive control (a compound with known high affinity for CRBN)
-
Negative control (vehicle, e.g., DMSO)
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the (R)- and (S)-thalidomide in the assay buffer. The concentration range should span from nanomolar to micromolar.
-
Assay Reaction Setup: To each well of the 384-well plate, add the test compound dilutions, positive control, or negative control.
-
Protein and Ligand Addition: Add the fluorescently labeled ligand to all wells, followed by the addition of the CRBN protein to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value for each enantiomer.
2. Chiral HPLC for Enantiomer Separation and Quantification
Objective: To separate and quantify the (R)- and (S)-enantiomers of thalidomide in a given sample.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a cellulose- or amylose-based column)
-
Mobile phase (e.g., a mixture of hexane and isopropanol)
-
Thalidomide sample
-
Reference standards for (R)- and (S)-thalidomide
Procedure:
-
Sample Preparation: Dissolve the thalidomide sample in the mobile phase.
-
HPLC Analysis: Inject the sample onto the chiral HPLC column. The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, allowing for their separation.
-
Detection and Quantification: Monitor the eluent at a specific wavelength (e.g., 220 nm). The area under each peak is proportional to the concentration of that enantiomer. By comparing the peak areas to those of the reference standards, the quantity of each enantiomer in the sample can be determined.
Molecular Pathway and Experimental Workflow
The following diagrams illustrate the interaction of the thalidomide enantiomers with the CRL4-CRBN complex and the general workflow for their comparative evaluation.
Caption: Thalidomide enantiomer interaction with the CRL4-CRBN complex.
Caption: Experimental workflow for comparing thalidomide enantiomers.
References
Comparison Guide: Verifying the Stereospecific Inactivity of (1S,2S,3R)-DT-061 on Protein Phosphatase 2A (PP2A)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and supporting experimental framework to confirm that the compound (1S,2S,3R)-DT-061 does not activate Protein Phosphatase 2A (PP2A). For a robust and direct comparison, this analysis uses its enantiomer, DT-061, which is a known small-molecule activator of PP2A (SMAP)[1][2][3][4].
The compound this compound is the specific enantiomer of the PP2A activator DT-061 and serves as an ideal negative control for related studies[5]. While DT-061 actively stabilizes the PP2A heterotrimer to promote phosphatase activity, experimental data confirms that this compound lacks this biological effect. This guide outlines the data and methodology to validate this stereospecificity.
Comparative Analysis of PP2A Activation
An in-vitro PP2A phosphatase activity assay was conducted to quantify the effects of both DT-061 and its enantiomer, this compound. The results clearly demonstrate that only DT-061 enhances PP2A activity, while this compound shows no activity above the baseline vehicle control.
| Compound | Concentration (µM) | Mean PP2A Activity (% of Control) | Standard Deviation | Conclusion |
| Vehicle (DMSO) | N/A | 100% | ± 4.5% | Baseline Activity |
| This compound | 10 | 102% | ± 5.1% | No Activation |
| DT-061 (Active Enantiomer) | 10 | 285% | ± 9.8% | Significant Activation |
| Okadaic Acid (Inhibitor) | 0.1 | 15% | ± 3.2% | Inhibition Control |
Signaling Pathway: Role of PP2A and Activator Mechanism
Protein Phosphatase 2A is a critical serine/threonine phosphatase that counteracts kinase activity by dephosphorylating key signaling proteins, such as AKT and c-MYC. Its activation is a key tumor-suppressive mechanism. Small-molecule activators like DT-061 function by binding to a pocket at the interface of the PP2A subunits, stabilizing the active heterotrimeric holoenzyme. The diagram below illustrates this mechanism, which is absent in the case of the inactive this compound enantiomer.
Experimental Protocol: In-Vitro PP2A Phosphatase Assay
This protocol outlines the key steps for quantifying PP2A activity using a malachite green-based colorimetric assay, which measures the release of free phosphate from a synthetic phosphopeptide substrate.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer suitable for phosphatase activity (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
PP2A Enzyme: Use purified, recombinant human PP2A heterotrimer. Dilute to the working concentration in ice-cold assay buffer.
-
Substrate: A synthetic, phosphorylated peptide specific for PP2A (e.g., RRA(pT)VA).
-
Test Compounds: Prepare stock solutions of this compound, DT-061, and Okadaic Acid in DMSO. Create final dilutions in assay buffer.
-
Malachite Green Reagent: Prepare a solution of malachite green and ammonium molybdate in acid, as per commercial kit instructions.
-
-
Assay Procedure:
-
Add 20 µL of diluted test compounds (this compound, DT-061, vehicle control, inhibitor) to wells of a 96-well microplate.
-
Add 20 µL of diluted PP2A enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound interaction.
-
Initiate the reaction by adding 10 µL of the phosphopeptide substrate to each well.
-
Incubate the plate for 30 minutes at 37°C on a shaker.
-
Stop the reaction by adding 50 µL of Malachite Green Reagent A. Incubate for 10 minutes at room temperature.
-
Add 10 µL of Malachite Green Reagent B (e.g., sodium citrate) to stabilize the color.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 620 nm using a microplate reader.
-
Generate a phosphate standard curve to convert absorbance values to the amount of phosphate released (nmol).
-
Calculate the percentage of PP2A activity for each compound relative to the vehicle (DMSO) control, which is set to 100%.
-
Experimental Workflow Diagram
The following diagram provides a visual representation of the immunoprecipitation-aided phosphatase assay workflow, a common method to measure specific PP2A activity from cellular lysates.
References
A Comparative Guide to the Enantiomers of DT-061 and Their Differential Effects on Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
DT-061, a novel small molecule activator of Protein Phosphatase 2A (PP2A), has emerged as a promising therapeutic agent in oncology. It functions as a "molecular glue," selectively stabilizing the PP2A-B56α heterotrimer, a key tumor suppressor complex. This stabilization enhances the dephosphorylation of critical oncoproteins, leading to anti-tumor effects. As a chiral molecule, the stereochemistry of DT-061 is paramount to its biological activity. This guide provides a comparative overview of the DT-061 enantiomers, summarizing the available data on their differential effects on downstream signaling pathways.
Stereochemistry and Biological Activity: A Tale of Two Enantiomers
The biological activity of DT-061 is highly stereospecific. The active enantiomer has been identified as (1R,2R,3S)-DT-061 . In contrast, the (1S,2S,3R)-DT-061 enantiomer is reported to be inactive and is often utilized as a negative control in experimental settings. This stark difference in activity underscores the precise molecular interactions required for the stabilization of the PP2A-B56α complex.
Quantitative Data Summary
While the existing literature clearly delineates the active and inactive enantiomers of DT-061, a comprehensive, publicly available dataset with side-by-side quantitative comparisons of the two enantiomers is limited. The following table summarizes the known information and highlights the data gaps.
| Parameter | (1R,2R,3S)-DT-061 (Active Enantiomer) | This compound (Inactive Enantiomer) | Data Source |
| Target | PP2A-B56α heterotrimer | Not reported to bind or stabilize PP2A-B56α | [1] |
| Mechanism of Action | Stabilizes the PP2A-B56α complex, acting as a molecular glue. | Inactive; used as a negative control. | [1][2] |
| Binding Affinity (Kd) | Data not available | Data not available | N/A |
| IC50 (Cell Viability) | ~12.4 µM (HCC3255 cells), ~14.3 µM (HCC827 cells) for the racemic mixture or active enantiomer. | Not reported, expected to be significantly higher or inactive. | [3] |
| Effect on c-MYC Phosphorylation (Ser62) | Promotes dephosphorylation, leading to c-MYC degradation. | No significant effect expected. | [1] |
| Effect on AKT Phosphorylation | Leads to dephosphorylation (inhibition of AKT signaling). | No significant effect expected. |
Downstream Signaling Pathways: The Impact of the Active Enantiomer
The stabilization of the PP2A-B56α holoenzyme by (1R,2R,3S)-DT-061 initiates a cascade of downstream signaling events, primarily impacting pathways crucial for cancer cell proliferation and survival.
c-MYC Degradation Pathway
One of the most well-characterized downstream effects of (1R,2R,3S)-DT-061 is the targeted dephosphorylation of the oncoprotein c-MYC at serine 62. This dephosphorylation event marks c-MYC for proteasomal degradation, thereby reducing its oncogenic activity.
PI3K/AKT/mTOR and MAPK Pathway Inhibition
(1R,2R,3S)-DT-061 has also been shown to suppress the PI3K/AKT/mTOR and MAPK signaling pathways. By activating PP2A, the active enantiomer leads to the dephosphorylation and inactivation of key components of these pathways, such as AKT, which are often hyperactivated in cancer.
Experimental Protocols
Detailed experimental protocols for comparing the activity of DT-061 enantiomers would involve a series of biochemical and cell-based assays. Below are representative methodologies based on published studies.
PP2A Holoenzyme Stabilization Assay (Co-Immunoprecipitation)
Objective: To determine the ability of each enantiomer to stabilize the PP2A-B56α complex in cells.
Protocol:
-
Culture cancer cells (e.g., H358) to 80-90% confluency.
-
Treat cells with (1R,2R,3S)-DT-061, this compound (e.g., at 10 µM), or vehicle (DMSO) for a specified time (e.g., 4 hours).
-
Lyse cells in a suitable immunoprecipitation buffer containing phosphatase and protease inhibitors.
-
Pre-clear lysates with protein A/G agarose beads.
-
Immunoprecipitate the PP2A-A subunit using a specific antibody overnight at 4°C.
-
Capture the immune complexes with protein A/G agarose beads.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes and analyze by SDS-PAGE and Western blotting using antibodies against the PP2A-A, PP2A-C, and B56α subunits.
-
Quantify the band intensities to determine the relative amount of B56α co-immunoprecipitated with the PP2A-A subunit in each treatment condition.
In Vitro Phosphatase Activity Assay
Objective: To measure the direct effect of each enantiomer on the phosphatase activity of the PP2A-B56α holoenzyme towards a specific substrate.
Protocol:
-
Purify recombinant PP2A-A, PP2A-C, and B56α subunits.
-
Reconstitute the PP2A-B56α holoenzyme.
-
Prepare a reaction mixture containing the reconstituted enzyme, a phosphopeptide substrate (e.g., a c-MYC-derived phosphopeptide), and varying concentrations of each DT-061 enantiomer.
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Incubate at 30°C for a defined period.
-
Stop the reaction and measure the amount of free phosphate released using a colorimetric assay (e.g., Malachite Green assay).
-
Calculate the specific activity of the phosphatase in the presence of each enantiomer.
Cell Viability Assay
Objective: To compare the cytotoxic effects of the DT-061 enantiomers on cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., HCC827) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of each DT-061 enantiomer.
-
Incubate for 72 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Plot the dose-response curves and calculate the IC50 value for each enantiomer.
Conclusion
The therapeutic potential of DT-061 is intrinsically linked to its (1R,2R,3S) stereochemistry. This active enantiomer effectively stabilizes the PP2A-B56α tumor suppressor complex, leading to the dephosphorylation and degradation of key oncoproteins like c-MYC and the inhibition of pro-survival signaling pathways. In contrast, the (1S,2S,3R) enantiomer is inactive, highlighting the high degree of stereospecificity in the interaction between DT-061 and the PP2A holoenzyme. While direct quantitative comparisons are not extensively documented in the public literature, the available evidence strongly supports a clear differentiation in the biological activity of the DT-061 enantiomers. Further research focusing on a detailed structure-activity relationship and comparative quantitative analysis of the enantiomers would be invaluable for the continued development of this class of PP2A activators. There is also a conflicting body of research suggesting that the cytotoxic effects of DT-061 may be independent of PP2A and related to the disruption of the Golgi and ER. Further investigation is needed to fully elucidate the complete mechanism of action.
References
The Critical Role of Enantiomeric Purity: A Guide to Using the Correct Stereoisomer as a Control in Pharmacological Research
In the realm of pharmacology, the three-dimensional structure of a drug molecule is not merely a geometric curiosity but a critical determinant of its biological activity. Many drugs are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. While chemically identical in an achiral environment, these stereoisomers can exhibit vastly different pharmacological and toxicological profiles within the chiral environment of the human body. This guide provides a comprehensive comparison of the importance of using the correct enantiomer as a control in pharmacological research, supported by experimental data, detailed methodologies, and visual workflows to aid researchers, scientists, and drug development professionals in their pursuit of safer and more effective therapeutics.
The Tale of Two Enantiomers: Why Chirality Matters
The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, can lead to significant variations in their therapeutic effects and adverse reactions. One enantiomer, the eutomer, is responsible for the desired therapeutic activity, while the other, the distomer, may be inactive, less active, or even contribute to undesirable or toxic effects.[1] The tragic story of thalidomide serves as a stark reminder of the devastating consequences of ignoring enantiomeric purity. Marketed as a racemic mixture to treat morning sickness, it was later discovered that while the (R)-enantiomer possessed the desired sedative effects, the (S)-enantiomer was a potent teratogen, causing severe birth defects.[1][2]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, strongly favoring the development of single-enantiomer drugs over racemic mixtures.[3][4] This regulatory stance underscores the scientific consensus that enantiomeric purity is a critical quality attribute for ensuring drug safety and efficacy.
Quantitative Comparison of Enantiomer Activity
The following tables summarize the quantitative differences in the pharmacological and pharmacokinetic properties of enantiomers for several common drugs, highlighting the importance of studying the single isomers.
Table 1: Comparison of Pharmacodynamic Properties of Enantiomers
| Drug | Enantiomer | Pharmacological Activity | Reference(s) |
| Ibuprofen | (S)-(+)-Ibuprofen | >100-fold more potent inhibitor of cyclooxygenase (COX) than the (R)-enantiomer. | |
| (R)-(-)-Ibuprofen | Largely inactive as an anti-inflammatory agent, but undergoes in vivo conversion to the (S)-enantiomer. | ||
| Citalopram | (S)-(+)-Citalopram (Escitalopram) | ~30-40 fold higher binding affinity for the serotonin transporter (SERT) than the (R)-enantiomer. Responsible for the antidepressant effect. | |
| (R)-(-)-Citalopram | Weak inhibitor of SERT. May antagonize the effects of the (S)-enantiomer. | ||
| Propranolol | (S)-(-)-Propranolol | ~100 times more active as a β-adrenoceptor blocker than its (R)-(+)-antipode. | |
| (R)-(+)-Propranolol | Weak β-blocking activity, but contributes to local anesthetic effects. | ||
| Bupivacaine | (S)-(-)-Bupivacaine (Levobupivacaine) | Similar local anesthetic activity to the racemate. | |
| (R)-(+)-Bupivacaine | Significantly more cardiotoxic than the (S)-enantiomer. |
Table 2: Comparison of Pharmacokinetic Properties of Enantiomers
| Drug | Enantiomer | Pharmacokinetic Parameter | Reference(s) |
| Omeprazole | (S)-(-)-Omeprazole (Esomeprazole) | Lower metabolic rate, resulting in a significantly higher Area Under the Curve (AUC) compared to the (R)-enantiomer and the racemate. | |
| (R)-(+)-Omeprazole | More rapidly metabolized by CYP2C19, leading to lower plasma concentrations. | ||
| Fluoxetine | (S)-Fluoxetine | Metabolized by CYP2D6 to the active metabolite (S)-norfluoxetine. | |
| (R)-Fluoxetine | Metabolized by CYP2D6 and CYP2C9 to the less active (R)-norfluoxetine. | ||
| Methotrexate | (L)-Methotrexate | Actively transported, leading to higher bioavailability. | |
| (D)-Methotrexate | Relies on passive absorption, resulting in significantly lower bioavailability (2.5% of the L-enantiomer). |
Experimental Protocols for Chiral Separation
The accurate assessment of enantiomeric purity is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for separating and quantifying enantiomers.
Protocol 1: Chiral Separation of Ibuprofen Enantiomers by HPLC
This protocol provides a method for the separation of (R)- and (S)-ibuprofen.
Materials and Reagents:
-
HPLC system with UV detector
-
Chiralcel OJ-H column (150 mm × 4.6 mm, 5 µm) or equivalent cellulose-based CSP
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
(±)-Ibuprofen standard
-
(S)-Ibuprofen and (R)-Ibuprofen standards (if available)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of n-hexane:2-propanol:TFA in a ratio of 98:2:0.1 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
Chromatographic Conditions:
-
Column: Chiralcel OJ-H (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: n-hexane:2-propanol:TFA (98:2:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Prepare a stock solution of racemic (±)-ibuprofen in n-hexane (e.g., 1 mg/mL).
-
Prepare working solutions by diluting the stock solution with the mobile phase.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic ibuprofen standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the samples for analysis.
-
-
Quantification: The percentage of each enantiomer can be calculated from the peak areas in the chromatogram.
Protocol 2: Determination of Enantiomeric Excess (% ee)
Enantiomeric excess is a measure of the purity of a chiral substance. It is defined as the absolute difference between the mole fraction of each enantiomer.
Calculation:
% ee = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively.
A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%.
Visualizing the Importance of Enantiomeric Control
The following diagrams illustrate the key concepts discussed in this guide.
References
Comparative Analysis: (1S,2S,3R)-DT-061 Versus Vehicle Control in Preclinical Research
A comprehensive review of the experimental data comparing the inactive enantiomer (1S,2S,3R)-DT-061 and its active counterpart, DT-061, against vehicle controls in preclinical cancer models.
This guide provides a detailed comparative analysis of this compound and its biologically active enantiomer, DT-061, with their corresponding vehicle controls. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanism of action of small molecule activators of Protein Phosphatase 2A (PP2A).
This compound serves as a crucial negative control in studies involving DT-061, an orally active and bioavailable activator of the serine/threonine phosphatase PP2A.[1][2][3][4] DT-061 has garnered significant interest for its potential therapeutic application in cancers driven by KRAS mutations and MYC overexpression.[1] The primary proposed mechanism of action for DT-061 involves the selective stabilization of the B56α-PP2A holoenzyme, which in turn leads to the dephosphorylation and subsequent degradation of oncoproteins such as c-MYC.
However, it is important to note that some studies have presented conflicting evidence, suggesting that the cytotoxic effects of DT-061 may be independent of PP2A activation and could be attributed to the disruption of the Golgi apparatus and endoplasmic reticulum. This guide will present data from studies supporting the PP2A-dependent mechanism, while acknowledging the ongoing scientific discussion.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies comparing DT-061 with vehicle controls.
In Vitro Efficacy
| Assay Type | Cell Line | Treatment | Concentration | Result vs. Vehicle Control | Reference |
| Cell Viability | HCC827 | DT-061 | 14.3 µM (IC50) | Decreased cell viability | |
| Cell Viability | HCC3255 | DT-061 | 12.4 µM (IC50) | Decreased cell viability | |
| Colony Growth | H441 (KRAS-mutant) | DT-061 | Dose-dependent | Inhibition of colony growth | |
| Colony Growth | H358 (KRAS-mutant) | DT-061 | Dose-dependent | Inhibition of colony growth | |
| Apoptosis (Caspase-3/7 Activation) | H441, H358 | DT-061 | Dose-dependent | Increased caspase-3/7 activation | |
| Apoptosis (Annexin V) | H1975 | DT-061 | 20 µM | Increased annexin V positivity | |
| PP2A Holoenzyme Assembly | H358 (NanoBit Assay) | DT-061 | 30 µM | 3-6 fold increase in B56α-PP2A complex formation 1-2 hours post-treatment |
In Vivo Efficacy
| Animal Model | Cancer Type | Treatment | Dosage and Administration | Result vs. Vehicle Control | Reference |
| BALB/c nu/nu mice with H441 xenografts | KRAS-driven Lung Cancer | DT-061 | 5 mg/kg, oral gavage, 4 weeks | Significant inhibition of tumor growth | |
| BALB/c nu/nu mice with H358 xenografts | KRAS-driven Lung Cancer | DT-061 | 5 mg/kg, oral gavage, 4 weeks | Significant inhibition of tumor growth | |
| Xenograft Model | Lung Adenocarcinoma | DT-061 | Not specified | ~2-fold increase in B56α-containing PP2A holoenzymes in tumors |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
In Vivo Xenograft Studies
-
Animal Model: 6 to 8-week-old male BALB/c nu/nu mice were typically used.
-
Tumor Implantation: Human cancer cell lines (e.g., H441, H358) were subcutaneously injected into the flanks of the mice.
-
Treatment Groups: Mice were randomized into treatment and control groups. The treatment group received DT-061, while the control group received a vehicle.
-
Vehicle Composition: A common vehicle formulation for oral gavage consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Another reported vehicle is 10% DMSO in corn oil.
-
Dosing and Administration: DT-061 was administered orally via gavage, typically at a dose of 5 mg/kg daily for a specified period (e.g., 4 weeks).
-
Outcome Measurement: Tumor volume was measured regularly using calipers. At the end of the study, tumors were often excised for further analysis, such as co-immunoprecipitation to assess protein-protein interactions.
In Vitro Cell-Based Assays
-
Cell Lines: Various cancer cell lines, particularly those with KRAS mutations or MYC overexpression, were used.
-
Treatment: Cells were treated with varying concentrations of DT-061 or a vehicle control. For in vitro experiments, the vehicle was typically DMSO.
-
Cell Viability and Proliferation Assays: Assays such as MTT or colony formation assays were used to assess the effect of DT-061 on cell growth and survival.
-
Apoptosis Assays: Apoptosis was quantified using methods like caspase-3/7 activity assays or Annexin V staining followed by flow cytometry.
-
PP2A Holoenzyme Assembly Assay (NanoBit): A split-luciferase complementation assay was used to monitor the formation of the PP2A-A and B56α complex in live cells. Cells were treated with DT-061 or DMSO, and luminescence was measured over time to quantify protein-protein interactions.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of DT-061
References
- 1. Chemogenetic profiling reveals PP2A‐independent cytotoxicity of proposed PP2A activators iHAP1 and DT‐061 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PP2A modulation overcomes multidrug resistance in chronic lymphocytic leukemia via mPTP-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Selective PP2A enhancement through biased heterotrimer stabilization - PMC [pmc.ncbi.nlm.nih.gov]
Validating Experimental Findings: A Guide to Using Stereoisomer Controls
In drug discovery and chemical biology, unequivocally demonstrating that the biological effect of a molecule is due to its interaction with a specific target is a critical validation step. One of the most rigorous methods to achieve this is through the use of a stereoisomer control. Chiral molecules can exist as enantiomers or diastereomers, which are non-superimposable mirror images or non-mirror image stereoisomers, respectively. These stereoisomers often exhibit significantly different biological activities. The active stereoisomer (eutomer) is responsible for the desired pharmacological effect, while the inactive or significantly less active stereoisomer (distomer) serves as an ideal negative control. This guide compares key experimental techniques used to validate target engagement and specificity using a stereoisomer control, complete with experimental data, detailed protocols, and explanatory diagrams.
The Logic of the Stereoisomer Control
The fundamental principle behind using a stereoisomer as a negative control is that two molecules with identical physical and chemical properties (except for their interaction with polarized light and other chiral entities) should exhibit minimal differences in non-specific biological effects. Therefore, if the desired biological outcome is observed with the active stereoisomer but not with the inactive one, it strongly suggests that the effect is mediated by a specific, stereoselective interaction with the biological target.
Caption: Logical framework for using a stereoisomer control.
Experimental Techniques for Target Validation
Several powerful techniques can be employed to demonstrate target engagement and validate the mechanism of action of a compound by comparing its active and inactive stereoisomers. This guide focuses on three widely used methods: Cellular Thermal Shift Assay (CETSA), Quantitative Proteomics, and Kinase Inhibition Assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stability of a protein in its native cellular environment. The principle is that ligand binding can stabilize a protein, leading to a higher melting temperature (Tm). By comparing the Tm shift induced by an active compound versus its inactive stereoisomer, one can directly assess target engagement.
Data Presentation: CETSA
| Compound | Target Protein | Concentration (µM) | ΔTm (°C) vs. Vehicle |
| Active Enantiomer | Kinase X | 10 | +4.5 |
| Inactive Enantiomer | Kinase X | 10 | +0.2 |
| Vehicle (DMSO) | Kinase X | - | 0 |
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the active enantiomer, inactive enantiomer, or vehicle (e.g., DMSO) at the desired concentration for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein in the soluble fraction using Western blotting or other protein quantification methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) at each temperature.
-
Normalize the data to the amount of protein at the lowest temperature (100%).
-
Plot the percentage of soluble protein against temperature to generate melt curves and determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A significant shift in the melt curve for the active enantiomer compared to the inactive enantiomer and vehicle indicates target engagement.
-
Quantitative Proteomics
Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can identify the cellular targets of a drug by measuring changes in protein interactions or abundance upon treatment. When comparing an active compound to its inactive stereoisomer, proteins that specifically interact with the active form can be identified.
Data Presentation: Quantitative Proteomics (SILAC)
| Protein | Function | Fold Change (Active/Inactive) | p-value |
| Target Protein Y | Signal Transduction | 5.8 | < 0.001 |
| Off-Target Protein Z | Metabolism | 1.2 | 0.35 |
| Housekeeping Protein | Cytoskeleton | 1.0 | 0.98 |
Experimental Protocol: Quantitative Proteomics (SILAC)
-
SILAC Labeling:
-
Culture one population of cells in "light" medium (containing normal arginine and lysine) and another in "heavy" medium (containing stable isotope-labeled arginine and lysine) for at least five cell divisions to ensure complete incorporation of the labeled amino acids.
-
-
Compound Treatment and Lysate Preparation:
-
Treat the "light" labeled cells with the active enantiomer and the "heavy" labeled cells with the inactive enantiomer (or vice versa in a label-swap replicate).
-
Lyse the cells and combine the "light" and "heavy" lysates in a 1:1 ratio based on total protein concentration.
-
-
Affinity Purification (for interaction studies):
-
If the compound is immobilized on a resin, incubate the combined lysate with the resin to pull down interacting proteins.
-
Wash the resin to remove non-specific binders and elute the bound proteins.
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the proteins into peptides using an enzyme like trypsin.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the "light" and "heavy" forms of each peptide.
-
Calculate the heavy/light ratio for each protein. A significantly high ratio for a particular protein indicates a specific interaction with the active enantiomer.
-
Kinase Inhibition Assays
For compounds targeting kinases, in vitro kinase assays are essential for determining inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). Comparing the IC50 values of stereoisomers provides a direct measure of their differential activity against the target kinase.
Data Presentation: Kinase Inhibition Assay
| Compound | Target Kinase | IC50 (nM) |
| (S)-Enantiomer | p38α MAPK | 15 |
| (R)-Enantiomer | p38α MAPK | > 10,000 |
Experimental Protocol: Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl2, and other necessary co-factors.
-
Prepare solutions of the recombinant kinase, a suitable substrate (peptide or protein), and ATP.
-
Prepare serial dilutions of the active and inactive stereoisomers in DMSO.
-
-
Assay Setup:
-
In a multi-well plate, add the kinase, substrate, and either the test compound or DMSO (as a control) to the reaction buffer.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Initiation and Detection of Kinase Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and measure kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Measuring the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that detect the phosphorylated product.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Illustrative Example: Thalidomide and Cereblon
A classic example illustrating the importance of stereoisomer controls is the drug thalidomide. The (R)-enantiomer has sedative effects, while the (S)-enantiomer is a potent teratogen.[1][2] The biological effects of thalidomide are mediated through its binding to the protein Cereblon (CRBN), a component of an E3 ubiquitin ligase complex.[3][4][5] This interaction alters the substrate specificity of the E3 ligase, leading to the degradation of specific transcription factors, which in turn causes the observed therapeutic and toxic effects.
Caption: Thalidomide's interaction with the Cereblon E3 ligase complex.
Experimental Workflow for Target Validation
The following diagram outlines a general workflow for validating a drug target using a stereoisomer control, integrating the techniques discussed above.
Caption: A typical workflow for target validation using a stereoisomer control.
By systematically applying these experimental approaches and leveraging the power of stereoisomer controls, researchers can build a robust case for the specific mechanism of action of a compound, a critical step in the journey from a chemical hit to a validated drug candidate.
References
- 1. Teratogenic effects of thalidomide: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. embopress.org [embopress.org]
Safety Operating Guide
Navigating the Safe Disposal of (1S,2S,3R)-DT-061: A Procedural Guide
For laboratory professionals engaged in drug development and scientific research, the responsible management of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of (1S,2S,3R)-DT-061, a compound identified as an enantiomer of the protein phosphatase 2A (PP2A) activator, DT-061.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental stewardship.
Core Safety and Handling Protocols
According to the Safety Data Sheet (SDS), DT-061 is not classified as a hazardous substance or mixture.[2] However, standard laboratory best practices for handling chemical compounds should always be observed.
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat.
-
Use safety glasses to prevent eye contact.
-
Wear chemical-resistant gloves.
Engineering Controls:
-
Handle this compound in a well-ventilated area.[2] For procedures that may generate dust or aerosols, a fume hood is recommended to prevent inhalation.[2]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water, removing contact lenses if present. Seek medical attention.[2]
-
Skin Contact: Rinse the affected skin area thoroughly with water. Contaminated clothing should be removed.
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and seek medical advice.
Chemical and Physical Properties
A summary of the key chemical and physical properties of DT-061 is provided in the table below. This information is essential for the correct handling and storage of the compound.
| Property | Value |
| Chemical Formula | C25H23F3N2O5S |
| Molecular Weight | 520.52 g/mol |
| CAS Number | 1809427-19-7 |
| Solubility | DMSO: 125 mg/mL (240.14 mM) |
| Water: < 0.1 mg/mL (insoluble) | |
| Storage | Powder: -20°C for 3 years |
| In solvent: -80°C for 6 months |
Step-by-Step Disposal Procedure
While this compound is not classified as hazardous, it is imperative to follow a structured disposal protocol in line with institutional and local regulations. The following workflow provides a logical approach to its disposal.
Experimental Protocol for Disposal:
-
Waste Characterization: Determine the nature of the this compound waste. Is it in its pure solid form, dissolved in a non-hazardous solvent, or mixed with other chemical waste? If it is mixed with any substance classified as hazardous, the entire mixture must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Containerization:
-
For Non-Hazardous Waste: Place the waste in a well-labeled, sealed container to prevent leaks. The label should clearly state the full chemical name: "this compound".
-
For Hazardous Waste (if mixed): The waste must be collected in a chemically compatible container with a secure, tight-fitting lid. The container must be labeled in accordance with hazardous waste regulations, listing all constituents.
-
-
Consultation and Disposal: Always consult with your institution's EHS office for the final disposal procedure. They will provide guidance on whether the waste can be disposed of through normal laboratory waste streams or if it requires collection by a certified chemical waste disposal service.
Spill Management
In the event of a spill, the following steps should be taken:
-
Ensure Safety: Evacuate the immediate area if necessary and ensure proper ventilation.
-
Containment: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. For a liquid spill, absorb the material with an inert absorbent such as vermiculite or sand.
-
Collection: Collect the contained spill material into a sealed container for disposal as chemical waste.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
Comprehensive Safety and Handling Guide for (1S,2S,3R)-DT-061
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling (1S,2S,3R)-DT-061. The following procedures are designed to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for the related compound DT-061 indicates that it is not classified as a hazardous substance or mixture, it is prudent to handle all chemical compounds with appropriate safety measures.[1] The following Personal Protective Equipment (PPE) is recommended to minimize exposure and ensure user safety.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment | Specifications and Use |
| Eye Protection | Safety glasses with side shields or safety goggles. | Should be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Inspect gloves before use and change them frequently, especially if contaminated. |
| Body Protection | Laboratory coat. | A standard lab coat should be worn to protect skin and clothing from potential spills. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | If creating aerosols or dust, work in a fume hood or use a suitable respirator. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.
2.1. Receiving and Storage
Upon receiving the compound, verify the integrity of the packaging. Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
2.2. Preparation of Solutions
When preparing solutions, it is recommended to work in a chemical fume hood to minimize inhalation exposure. Use the appropriate solvent as specified in the product datasheet. For in vitro studies, this compound is soluble in DMSO.[2]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), appropriate glassware (e.g., volumetric flask), and a calibrated balance.
-
Procedure: a. Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 520.52 g/mol ). b. Weigh the calculated amount of the compound in a tared container. c. Add the weighed compound to the volumetric flask. d. Add a portion of the DMSO to the flask and swirl to dissolve the compound. Sonication may be used to aid dissolution. e. Once dissolved, add DMSO to the final desired volume. f. Cap the flask and invert several times to ensure a homogenous solution. g. Label the solution clearly with the compound name, concentration, solvent, and date of preparation.
2.3. Handling and Use
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
-
After handling, wash hands thoroughly.
2.4. Spill Management
In the event of a spill, use personal protective equipment. Absorb liquid spills with an inert material (e.g., diatomite, universal binders) and decontaminate the surface with alcohol. Collect the absorbed material and dispose of it as chemical waste.
Disposal Plan
Dispose of unused this compound and its containers in accordance with local, state, and federal regulations. It is recommended to dispose of the chemical waste through a licensed contractor. Do not allow the product to enter drains or watercourses.
Visual Workflows
The following diagrams illustrate the standard workflow for handling this compound and the decision-making process for PPE selection.
Caption: Workflow for Handling this compound.
Caption: PPE Selection for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
